molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No.: B1266182
CAS No.: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorotoluene is a useful research compound. Its molecular formula is C7H6BrF and its molecular weight is 189.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199412
Record name 5-Bromo-2-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-00-4
Record name 4-Bromo-1-fluoro-2-methylbenzene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-bromo-2-fluorotoluene
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Foundational & Exploratory

5-Bromo-2-fluorotoluene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51437-00-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 5-Bromo-2-fluorotoluene. This versatile fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactivity and structural features.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.[1][2][3][4][5]

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
Appearance Colorless to light orange to yellow clear liquid
Density 1.52 g/mL
Refractive Index (n20D) 1.53
Boiling Point 94-95 °C (50 mmHg)
Flash Point 73 °C (163.4 °F) - closed cup
Solubility Insoluble in water
Table 2: Identification and Registration
IdentifierValue
CAS Number 51437-00-4
PubChem CID 123527
EC Number 257-202-9
MDL Number MFCD00000343
InChI Key VXKYOKPNAXNAFU-UHFFFAOYSA-N
SMILES Cc1cc(Br)ccc1F

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral information.

Table 3: Spectroscopic Data Summary
TechniqueKey Data Points
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
Infrared (IR) Spectroscopy Neat capillary cell FTIR data available.
Mass Spectrometry (MS) GC-MS data available with major m/z peaks at 109, 188, and 190.

Safety and Handling

This compound is classified as an irritant and a combustible liquid. Appropriate personal protective equipment (PPE), including eye protection and gloves, should be used when handling this compound. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.[2][6][7]

Table 4: GHS Hazard Information
Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Experimental Protocols

This compound is a versatile intermediate that can be utilized in a variety of organic transformations. Below are representative experimental protocols for key reactions.

Synthesis of this compound (General Method for Isomer)

Materials:

  • Toluene

  • Boron trifluoride (TFB)

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon R 113)

  • Water

  • 10% Sodium nitrite aqueous solution

  • 30% Calcium chloride aqueous solution

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve the corresponding aromatic starting material (4 mmol) in Freon R 113 (4.1 mL) and cool the solution to -25 °C.

  • Slowly add the TFB (2 mmol) to the solution with vigorous stirring.

  • Remove the cooling bath and stir the reaction mixture at 45 °C for 5 hours.

  • Upon completion, treat the reaction mixture with water and filter to remove the metal fluoride precipitate.

  • Treat the liquid phase with 10% aqueous sodium nitrite solution to remove trace bromine, followed by 30% aqueous calcium chloride solution to remove fluoride anions.

  • Separate the organic phase and evaporate the Freon R 113.

  • Purify the resulting product by flash chromatography on silica gel using a hexane:ethyl acetate solvent mixture as the eluent.

Suzuki-Miyaura Coupling (General Protocol)

The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: A Case Study with MEK Inhibitors

Halogenated aromatic compounds are crucial building blocks in the synthesis of many pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound and its derivatives are valuable intermediates in the synthesis of complex drug molecules, particularly kinase inhibitors.

A prominent example is the synthesis of Trametinib (GSK1120212), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[8][9] While the direct synthesis of Trametinib does not start from this compound, a key intermediate in its synthesis is 2-fluoro-4-iodoaniline. A plausible synthetic route to this intermediate can be envisioned starting from a derivative of this compound, highlighting the utility of this class of compounds.

Synthetic_Workflow A This compound B Functional Group Interconversion A->B C 2-Fluoro-4-iodoaniline (Key Intermediate) B->C D Multi-step Synthesis C->D E Trametinib (GSK1120212) MEK Inhibitor D->E

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Dysregulation of this pathway, often due to mutations in genes like BRAF and RAS, is a hallmark of many cancers. Trametinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, thereby blocking downstream signaling to ERK and inhibiting tumor cell growth.[8][9]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors GeneExpression GeneExpression TranscriptionFactors->GeneExpression Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for a range of chemical transformations, making it a key starting material for the synthesis of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, reactivity, and potential applications, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential in their programs.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-fluorotoluene, a key intermediate in various chemical syntheses. The information presented is intended to support laboratory research, chemical process development, and quality control procedures.

Core Physical and Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrF.[1][2][3] Its molecular structure and key identifiers are fundamental to understanding its physical characteristics.

IdentifierValue
CAS Number 51437-00-4[1]
Molecular Formula C₇H₆BrF[1][2][3]
Molecular Weight 189.02 g/mol [1][3][4]
InChI Key VXKYOKPNAXNAFU-UHFFFAOYSA-N[4]
SMILES String Cc1cc(Br)ccc1F[4]
Appearance Clear, colorless liquid[1][5]

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. These parameters are critical for handling, storage, and reaction setup.

PropertyValueConditions
Boiling Point 94-95 °C[1][5]at 50 mmHg
Density 1.486 g/mL[1][2][4][5]at 25 °C
Refractive Index 1.529[1][4][5]at 20 °C
Flash Point 165 °F (73 °C)[1][5][6]Closed Cup
Water Solubility Insoluble[1][5]
Storage Room Temperature, Sealed in Dry, Keep in Dark Place[1][5]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided search results, the following are standard methodologies for determining the key physical properties listed above.

1. Boiling Point Determination (Reduced Pressure)

The boiling point of 94-95 °C was determined at a reduced pressure of 50 mmHg, a common technique for compounds that may decompose at their atmospheric boiling point.

  • Apparatus: A distillation setup including a round-bottom flask, a condenser, a thermometer, a vacuum adapter, and a vacuum source with a manometer.

  • Procedure:

    • The liquid is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled and sealed.

    • The system is evacuated to the desired pressure (50 mmHg), monitored by the manometer.

    • The flask is gently heated.

    • The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at that pressure.

2. Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid (this compound) and placed in a water bath at a specific temperature (25 °C) until thermal equilibrium is reached.

    • The pycnometer is removed, carefully dried on the outside, and its mass is measured again.

    • The mass of the liquid is determined by subtraction.

    • Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a good indicator of purity. It is measured using a refractometer.

  • Apparatus: An Abbe refractometer, a constant temperature bath (20 °C), and a light source (typically a sodium D-line at 589 nm).

  • Procedure:

    • The refractometer prism is cleaned and calibrated with a standard of known refractive index (e.g., distilled water).

    • A few drops of the sample are placed on the prism.

    • The prism is closed, and the sample is allowed to reach the set temperature (20 °C).

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

4. Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. A closed-cup method is typically used for safety and accuracy.

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

  • Procedure:

    • The sample is placed in the test cup, and the lid is closed.

    • The sample is heated at a slow, constant rate.

    • At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Logical Workflow for Quality Control

As a chemical intermediate, this compound is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for the physical characterization and quality control of a sample of this compound.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Physical Property Analysis cluster_2 Thermal Property Analysis cluster_3 Final Quality Assessment Sample Receive Sample of This compound Visual Visual Inspection (Color, Clarity) Sample->Visual Density Density Measurement (Pycnometer) Visual->Density Refractive_Index Refractive Index (Abbe Refractometer) Visual->Refractive_Index Boiling_Point Boiling Point Verification (Reduced Pressure Distillation) Density->Boiling_Point Refractive_Index->Boiling_Point Flash_Point Flash Point Test (Closed-Cup Method) Boiling_Point->Flash_Point Comparison Compare Data to Specifications Flash_Point->Comparison Decision Pass / Fail Decision Comparison->Decision

Logical workflow for the physical characterization of this compound.

References

5-Bromo-2-fluorotoluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-fluorotoluene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a halogenated aromatic compound utilized in various synthetic applications.

Core Properties of this compound

This compound is a substituted benzene derivative. The precise characterization of its molecular formula and weight is fundamental for stoichiometric calculations in reaction planning and for the analysis of experimental outcomes.

ParameterValue
Molecular Formula C7H6BrF[1][2]
Molecular Weight 189.02 g/mol [1][3]

Structural and Physicochemical Data Relationship

The chemical identity and properties of a compound are intrinsically linked. The following diagram illustrates the logical relationship between the common name of this compound, its molecular formula, and its molecular weight.

G compound This compound formula Molecular Formula C7H6BrF compound->formula is defined by mol_weight Molecular Weight 189.02 g/mol formula->mol_weight determines

Logical relationship between compound name, formula, and molecular weight.

Applications in Synthesis

This compound serves as a key intermediate in organic synthesis. Its reactivity, stemming from the bromo- and fluoro-substituents, allows for its participation in various chemical transformations. For instance, it has been utilized in the preparation of 5-bromo-2-fluorobenzyl bromide and 3-(4-fluoro-3-methylphenyl)acrylamide.[4] The compound's structure makes it a suitable precursor for introducing the 4-fluoro-3-methylphenyl moiety into more complex molecules, which can be of interest in the development of new pharmaceutical agents and other advanced materials. The reactivity of similar bromo- and fluoro-substituted compounds in cross-coupling reactions, such as the Suzuki coupling, suggests the potential for this compound to be a versatile building block in the synthesis of a wide range of organic compounds.[4]

Safety and Handling

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[4] It should be handled in a well-ventilated area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluorotoluene. Due to the absence of publicly available experimental spectra in peer-reviewed literature, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Numbering

The structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced computational algorithms. The data is presented for a simulated spectrum in Chloroform-d (CDCl₃).

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-67.35Doublet of Doublets (dd)ortho J(H6-H4) = 2.5, meta J(H6-F) = 4.5
H-47.21Doublet of Doublets (dd)ortho J(H4-H3) = 8.5, meta J(H4-H6) = 2.5
H-36.95Doublet of Doublets (dd)ortho J(H3-H4) = 8.5, ortho J(H3-F) = 9.0
CH₃ (H-7)2.25Singlet-

Note: Predicted data should be confirmed by experimental acquisition.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound was calculated and is presented below for a simulated spectrum in Chloroform-d (CDCl₃).

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-F)158.5 (d, ¹JCF = 245.0 Hz)
C-4133.0
C-6129.5 (d, ⁴JCF = 4.0 Hz)
C-1125.0 (d, ²JCF = 18.0 Hz)
C-5 (C-Br)118.0 (d, ⁴JCF = 4.0 Hz)
C-3116.0 (d, ²JCF = 24.0 Hz)
C-7 (CH₃)14.5 (d, ³JCF = 3.0 Hz)

Note: Predicted data should be confirmed by experimental acquisition. The values in parentheses for C-F couplings are predicted coupling constants.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely. Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

  • Tuning and Locking: The spectrometer is tuned to the appropriate frequencies for ¹H or ¹³C nuclei. The deuterium signal from the solvent is used to lock the magnetic field frequency.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm

    • Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets for each unique carbon.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves:

  • Fourier Transformation: Converts the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Predicted NMR Spectral Interpretation

The following diagrams illustrate the logical relationships for the interpretation of the predicted ¹H and ¹³C NMR spectra of this compound.

cluster_protons ¹H NMR Signals cluster_couplings Key Couplings H6 H-6 ~7.35 ppm (dd) J_H6_H4 J(H6-H4) ortho H6->J_H6_H4 couples to J_H6_F J(H6-F) meta H6->J_H6_F couples to H4 H-4 ~7.21 ppm (dd) H4->J_H6_H4 J_H4_H3 J(H4-H3) ortho H4->J_H4_H3 couples to H3 H-3 ~6.95 ppm (dd) H3->J_H4_H3 J_H3_F J(H3-F) ortho H3->J_H3_F couples to CH3 CH₃ ~2.25 ppm (s)

Figure 2: Predicted ¹H NMR Signaling Pathways.

cluster_carbons ¹³C NMR Signals cluster_correlations Key C-F Couplings C2 C-2 ~158.5 ppm J_C2_F ¹JCF ~245 Hz C2->J_C2_F directly bonded C4 C-4 ~133.0 ppm C6 C-6 ~129.5 ppm J_C6_F ⁴JCF ~4 Hz C6->J_C6_F four bonds C1 C-1 ~125.0 ppm J_C1_F ²JCF ~18 Hz C1->J_C1_F two bonds C5 C-5 ~118.0 ppm J_C5_F ⁴JCF ~4 Hz C5->J_C5_F four bonds C3 C-3 ~116.0 ppm J_C3_F ²JCF ~24 Hz C3->J_C3_F two bonds C7 C-7 (CH₃) ~14.5 ppm J_C7_F ³JCF ~3 Hz C7->J_C7_F three bonds

Figure 3: Predicted ¹³C NMR - Fluorine Coupling Relationships.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-2-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the monitoring of chemical reactions in which it is involved. This document outlines the characteristic IR absorption bands, a detailed experimental protocol for spectrum acquisition, and a logical workflow for the analysis.

IR Spectrum Data of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including the wavenumber, intensity, and assignment of each significant peak, are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3050 - 3100Weak to MediumAromatic C-H Stretching
2920 - 2980Weak to MediumMethyl C-H Stretching (asymmetric and symmetric)
1580 - 1620Medium to StrongAromatic C=C Ring Stretching
1450 - 1500Medium to StrongAromatic C=C Ring Stretching
1200 - 1280StrongC-F Stretching
1000 - 1100MediumIn-plane C-H Bending
800 - 900StrongOut-of-plane C-H Bending (indicative of substitution pattern)
515 - 690Medium to StrongC-Br Stretching

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol details the methodology for acquiring the IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

2.1. Instrumentation and Materials

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (liquid).

  • Micropipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

2.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry.

    • Record the background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline-corrected if necessary.

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the known characteristic vibrational frequencies of the functional groups present in this compound to confirm its identity and assess its purity.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal surface using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

    • Ensure the crystal is completely dry before the next measurement.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Spectrum_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_processing Data Processing cluster_interpretation Interpretation & Reporting start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum baseline_correction Baseline Correction acquire_spectrum->baseline_correction peak_picking Peak Picking & Wavenumber Identification baseline_correction->peak_picking assign_peaks Assign Peaks to Vibrational Modes peak_picking->assign_peaks compare_reference Compare with Reference Spectra assign_peaks->compare_reference final_report Generate Final Analysis Report compare_reference->final_report end End final_report->end

Caption: Workflow for IR Spectrum Analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides a molecular fingerprint that is highly specific to its structure.

  • Aromatic C-H Stretching: The weak to medium bands observed in the 3050-3100 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.[1][2]

  • Methyl C-H Stretching: The bands in the 2920-2980 cm⁻¹ range correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group.

  • Aromatic C=C Ring Stretching: The absorptions in the 1450-1620 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. Aromatic rings typically show a series of peaks in this region.[1]

  • C-F Stretching: A strong absorption band is expected in the 1200-1280 cm⁻¹ range, which is characteristic of the C-F stretching vibration. The high electronegativity of fluorine results in a strong dipole moment change during this vibration, leading to a strong absorption.

  • C-H Bending: The out-of-plane C-H bending vibrations, which are typically strong and appear in the 800-900 cm⁻¹ region, are particularly useful for confirming the substitution pattern of the aromatic ring.[2] The in-plane C-H bending vibrations are also observed in the 1000-1100 cm⁻¹ range.

  • C-Br Stretching: The presence of the bromine atom is confirmed by the absorption band in the 515-690 cm⁻¹ region, which is characteristic of the C-Br stretching vibration in aromatic compounds.[1]

By carefully analyzing the positions and intensities of these characteristic absorption bands, researchers and drug development professionals can confidently identify this compound, assess its purity, and monitor its transformations in chemical processes.

References

Navigating the Procurement of 5-Bromo-2-fluorotoluene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to sourcing, specifications, and applications of the versatile chemical intermediate, 5-Bromo-2-fluorotoluene, tailored for professionals in the scientific and pharmaceutical fields.

Introduction

This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical and specialty chemical industries for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the toluene ring, provides a versatile platform for a variety of chemical transformations. This technical guide offers a comprehensive overview of commercial suppliers, key chemical properties, and important applications of this compound, designed to assist researchers, scientists, and drug development professionals in making informed procurement and research decisions.

Commercial Suppliers of this compound

A diverse range of chemical suppliers offer this compound, catering to various scales of demand from research and development quantities to bulk manufacturing. The selection of a supplier is a critical step, often dependent on factors such as purity, available quantities, documentation, and lead times. Below is a summary of prominent suppliers.

Supplier CategoryRepresentative CompaniesTypical Purity Levels OfferedScale
Major Global Suppliers Sigma-Aldrich (Merck), TCI America, Alfa Aesar (Thermo Fisher Scientific)97%, >97.0%, 98+%Research to Bulk
Specialty Chemical Suppliers Oakwood Chemical, Fluorochem, J & K SCIENTIFIC LTD.98%, 99%Research to Pilot
Online Marketplaces & Directories ChemicalBook, MOLBASE, ChinachemnetVaries by listingVaries by listing
Manufacturers & Regional Distributors Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd., Chem-Supply (Australia)98%, >97.0%Pilot to Bulk

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from potential suppliers to verify the purity and impurity profile of the specific lot being purchased.

A typical procurement workflow for a specialty chemical like this compound involves several key stages, from initial supplier identification to final quality control.

G cluster_0 Procurement Workflow Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Technical Evaluation (CoA, Specs) Technical Evaluation (CoA, Specs) Request Quotations & Lead Times->Technical Evaluation (CoA, Specs) Supplier Selection & PO Supplier Selection & PO Technical Evaluation (CoA, Specs)->Supplier Selection & PO Goods Receipt & Quarantine Goods Receipt & Quarantine Supplier Selection & PO->Goods Receipt & Quarantine Internal QC Testing Internal QC Testing Goods Receipt & Quarantine->Internal QC Testing Internal QC Testing->Goods Receipt & Quarantine Fail Release for Use Release for Use Internal QC Testing->Release for Use Pass

Caption: A generalized workflow for the procurement of specialty chemicals.

Physicochemical Properties and Specifications

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The data presented below is a compilation from various suppliers and public databases.

PropertyValue
CAS Number 51437-00-4[1][2]
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol [1]
Appearance Clear, colorless liquid
Density 1.486 g/mL at 25 °C (lit.)[1]
Boiling Point 94-95 °C at 50 mmHg
Refractive Index n20/D 1.529 (lit.)[1]
Flash Point 73 °C (163.4 °F) - closed cup[1]
Purity (Typical) ≥97% (GC)[1]

Key Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily through transformations involving the bromine and methyl groups.

Benzylic Bromination

A primary application of this compound is its conversion to 5-bromo-2-fluorobenzyl bromide via benzylic bromination, commonly employing N-bromosuccinimide (NBS) as the brominating agent.[3] This reaction introduces a reactive benzyl bromide moiety, which is a valuable precursor for various nucleophilic substitution reactions.

G cluster_0 Synthetic Pathways This compound This compound 5-bromo-2-fluorobenzyl bromide 5-bromo-2-fluorobenzyl bromide This compound->5-bromo-2-fluorobenzyl bromide NBS Bromination 3-(4-fluoro-3-methylphenyl)acrylamide 3-(4-fluoro-3-methylphenyl)acrylamide This compound->3-(4-fluoro-3-methylphenyl)acrylamide Synthesis Crown Bromofluorobenzene Crown Bromofluorobenzene 5-bromo-2-fluorobenzyl bromide->Crown Bromofluorobenzene Synthesis

Caption: Key synthetic transformations of this compound.

Use in Pharmaceutical Synthesis

While specific, proprietary synthetic routes in the pharmaceutical industry are often not publicly disclosed, the structural motif of this compound is present in precursors to various pharmaceutically active compounds. Its utility lies in the ability to introduce a substituted phenyl ring into a larger molecule, which is a common feature in many drug candidates.

Experimental Protocol: Benzylic Bromination of this compound

The following is a representative experimental protocol for the benzylic bromination of this compound using N-bromosuccinimide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any unreacted bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • If necessary, purify the crude 5-bromo-2-fluorobenzyl bromide by vacuum distillation or column chromatography.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] It may cause skin, eye, and respiratory irritation.[1][4] All handling should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate for the research and pharmaceutical industries. A thorough understanding of its properties, available suppliers, and key applications is essential for its effective and safe utilization. By carefully selecting suppliers, verifying product quality, and employing robust synthetic protocols, researchers and drug development professionals can successfully leverage this compound in their synthetic endeavors.

References

5-Bromo-2-fluorotoluene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 5-Bromo-2-fluorotoluene

This guide provides comprehensive safety and technical information for this compound (CAS No: 51437-00-4), intended for researchers, scientists, and professionals in drug development. It covers chemical and physical properties, hazard classifications, handling procedures, and emergency measures based on available Safety Data Sheets (SDS).

Chemical Identification and Properties

This compound is a substituted aromatic compound used as an intermediate in various chemical syntheses.[1][2] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 51437-00-4[1]
EC Number 257-202-9[1]
Molecular Formula C₇H₆BrF[1][3]
Molecular Weight 189.02 g/mol [3]
IUPAC Name 4-bromo-1-fluoro-2-methylbenzene[3]
Synonyms 4-Bromo-1-fluoro-2-methylbenzene, 2-FLUORO-5-BROMOTOLUENE[3][4]

| InChI Key | VXKYOKPNAXNAFU-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

Property Value
Physical State Liquid[5]
Appearance Colorless to Light orange to Yellow clear liquid[5]
Density 1.486 g/mL at 25 °C[1]
Boiling Point 94-95 °C at 50 mmHg[1]
Flash Point 73 °C (163.4 °F) - closed cup

| Refractive Index | n20/D 1.529 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[2][3][6] It is also a combustible liquid.[7]

Table 3: GHS Hazard Classification

Classification Code Description
Skin Irritation H315 Causes skin irritation[3][7]
Eye Irritation H319 Causes serious eye irritation[3][7]
Specific target organ toxicity – single exposure H335 May cause respiratory irritation[3]

| Combustible Liquid | H227 | Combustible liquid[5][7] |

The GHS label elements provide a quick visual and textual reference for the hazards associated with this chemical.

GHS Pictogram and Hazard Statements for this compound.

Experimental Protocols and Methodologies

The Safety Data Sheets referenced for this guide state the physical and toxicological properties of this compound but do not detail the specific experimental methodologies used for their determination (e.g., the specific OECD or ASTM guideline followed for measuring the flash point or assessing skin irritation). These values are typically determined using standardized testing protocols established by international regulatory bodies. Researchers should consult these standards for detailed experimental procedures.

Safe Handling and Storage

Proper handling and storage are critical to minimize risks associated with this compound.

Handling:

  • Handle in a well-ventilated area.[8]

  • Avoid breathing vapors, mist, or gas.[2][9]

  • Avoid contact with skin and eyes.[9][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a dust mask (type N95 or equivalent).[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7][9]

  • Wash hands and any exposed skin thoroughly after handling.[7][9]

Storage:

  • Store in a well-ventilated place.[7][10]

  • Keep the container tightly closed.[7][10]

  • Store in a cool, dry place.[8][11]

  • Store locked up.[8][10]

  • This chemical is classified under Storage Class Code 10 for combustible liquids.

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended workflow.

First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhalation_1 Remove to fresh air start->inhalation_1 Inhaled skin_1 Wash with plenty of soap and water start->skin_1 On Skin eye_1 Rinse cautiously with water for at least 15 minutes start->eye_1 In Eyes ingestion_1 Rinse mouth with water start->ingestion_1 Swallowed inhalation_2 Keep comfortable for breathing inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration inhalation_2->inhalation_3 inhalation_4 Get medical advice/attention inhalation_3->inhalation_4 skin_2 Take off contaminated clothing and wash before reuse skin_1->skin_2 skin_3 If skin irritation occurs, get medical advice/attention skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do eye_1->eye_2 eye_3 If eye irritation persists, get medical advice/attention eye_2->eye_3 ingestion_2 Do NOT induce vomiting ingestion_1->ingestion_2 ingestion_3 Get medical advice/attention ingestion_2->ingestion_3

First Aid Workflow for this compound Exposure.

First Aid Details:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][10] If breathing is difficult or has stopped, provide artificial respiration.[9][10] Seek medical attention.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing and wash it before reuse.[7] If skin irritation develops, seek medical advice.[7]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[9][10] If present, remove contact lenses if it is easy to do so and continue rinsing.[9][10] If eye irritation persists, get medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[10] Clean the mouth with water and seek medical attention.[9][10] Never give anything by mouth to an unconscious person.[10]

Fire-Fighting and Spill Response Measures

Fire-Fighting: As a combustible liquid, this compound requires specific fire-fighting measures.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry powder, or water spray.[10]

  • Special Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[10] Containers may explode when heated.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

The logical workflow for responding to a fire is outlined below.

Fire_Fighting_Measures start Fire Detected extinguish Use appropriate extinguishing media: - Alcohol-resistant foam - Dry chemical / CO₂ - Water spray start->extinguish ppe Wear full protective gear and self-contained breathing apparatus (SCBA) start->ppe cool Use water spray to cool exposed containers extinguish->cool hazards Be aware of thermal decomposition products: - Carbon oxides - Hydrogen bromide - Hydrogen fluoride extinguish->hazards

Workflow for Fire-Fighting involving this compound.

Accidental Release Measures: In the event of a spill, personnel should be evacuated from the area.[10]

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE to avoid contact with the substance and inhalation of vapors.[10]

  • Containment and Cleaning: For containment, stop the leak if it is safe to do so.[10] Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a suitable container for disposal.[10] Use explosion-proof equipment for cleanup.[10]

  • Environmental Precautions: Prevent the substance from entering sewers or public waters.[10]

Toxicological and Ecological Information

  • Toxicological Information: The primary toxicological effects are irritation to the skin, eyes, and respiratory system upon single exposure.[3] No quantitative toxicity data (e.g., LD50 or LC50) is readily available in the consulted SDS summaries.

  • Ecological Information: The provided safety data sheets do not contain specific information on ecotoxicity, persistence, degradability, or bioaccumulative potential.[9][12] It is noted that the substance is not likely to be mobile in the environment due to its low water solubility.[9] Avoid release into the environment.[10]

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorotoluene is a versatile building block in organic synthesis, prized for its strategic substitution pattern which allows for selective functionalization. The presence of a bromine atom, a fluorine atom, and a methyl group on the aromatic ring imparts distinct reactivity to the molecule, with the carbon-bromine (C-Br) bond being the primary site for a multitude of transformations. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key synthetic transformations that are crucial for the development of novel pharmaceuticals and functional materials. We will delve into detailed experimental protocols, present quantitative data for key reactions, and illustrate the underlying mechanistic pathways.

Core Reactivity of the C-Br Bond

The C-Br bond in this compound is the most labile site for reactions involving organometallic intermediates and transition metal catalysis. The electronegativity difference between carbon and bromine makes the carbon atom electrophilic, susceptible to nucleophilic attack, and amenable to oxidative addition by low-valent transition metals. The following sections will explore the most synthetically useful reactions targeting this bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond of this compound readily participates in these transformations, offering access to a wide array of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[1]

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant1 This compound product 2-Fluoro-5-methyl-biphenyl derivative reactant1->product reactant2 R-B(OH)₂ reactant2->product catalyst Pd(0) Catalyst Base side_product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-methyl-1,1'-biphenyl

A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Quantitative Data for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O (4:1)801-2>90 (initial)

Note: The yield mentioned is based on a similar reaction and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C–N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant1 This compound product N-(4-fluoro-3-methylphenyl)amine derivative reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-(4-Fluoro-3-methylphenyl)morpholine

A representative protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:

  • In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[3]

  • This compound (1.0 equiv.) and morpholine (1.2 equiv.) are added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • The tube is sealed and heated to 80-110 °C for the specified reaction time, with progress monitored by LC-MS or GC-MS.

  • After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.

  • The resulting crude product is purified by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene90284-87 (similar substrates)

Note: Yields are based on reactions with similar brominated benzodiazepine substrates and may serve as a good starting point for optimization.[3]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[4] This reaction is a valuable method for the formation of C(sp²)–C(sp²) bonds and the synthesis of stilbenes and cinnamates.

Experimental Workflow:

Heck_Reaction_Workflow start Start setup Combine Reactants: This compound, Alkene, Base, Pd Catalyst in Solvent start->setup react Heat Reaction Mixture (e.g., 100-140 °C) setup->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Cool, Filter, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Substituted Alkene purify->product

Caption: A generalized workflow for the Heck reaction.

Experimental Protocol: Synthesis of 1-Fluoro-4-methyl-2-styrylbenzene

A general procedure for the Heck reaction of this compound with styrene is outlined below:

  • A mixture of this compound (1.0 equiv.), styrene (1.2-1.5 equiv.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) is prepared in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • The reaction is heated to 100-140 °C for several hours.

  • After completion, the mixture is cooled, filtered to remove palladium black, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Experimental Protocol: Synthesis of 1-Fluoro-4-methyl-2-(phenylethynyl)benzene

A typical procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add phenylacetylene (1.1-1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt like CuI (1-5 mol%).[6]

  • An amine base, for example, triethylamine or diisopropylamine, is added, and the mixture is stirred at room temperature or with gentle heating.[6]

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Grignard Reagent Formation

The C-Br bond in this compound can be converted into a highly nucleophilic organometallic species, a Grignard reagent, by reaction with magnesium metal. This reagent, 4-fluoro-3-methylphenylmagnesium bromide, is a powerful tool for forming new carbon-carbon bonds via reaction with various electrophiles.[3]

Reaction Pathway:

Grignard_Formation_and_Reaction start This compound grignard_formation React with Mg in dry ether or THF start->grignard_formation grignard_reagent 4-Fluoro-3-methylphenyl- magnesium bromide grignard_formation->grignard_reagent electrophile_addition React with Electrophile (e.g., RCHO) grignard_reagent->electrophile_addition intermediate Alkoxide Intermediate electrophile_addition->intermediate workup Aqueous Acidic Workup intermediate->workup product Alcohol Product workup->product

Caption: Formation of a Grignard reagent and subsequent reaction.

Experimental Protocol: Preparation and Reaction of 4-Fluoro-3-methylphenylmagnesium bromide

  • Preparation of the Grignard Reagent: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous THF or diethyl ether is added dropwise. The reaction is often initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[7]

  • Reaction with an Electrophile (e.g., Benzaldehyde): The freshly prepared Grignard solution is cooled in an ice bath. A solution of the electrophile, such as benzaldehyde, in the same anhydrous solvent is added dropwise. The reaction is typically stirred for a few hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by chromatography.

Other Important Reactions

Lithiation (Halogen-Metal Exchange)

The C-Br bond can undergo halogen-metal exchange with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures (-78 °C), to form the corresponding aryllithium species. This intermediate is a potent nucleophile and can react with a variety of electrophiles. The rate of exchange generally follows the trend I > Br > Cl.[8][9]

Ullmann Coupling

The Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl compound. While traditionally requiring harsh conditions, modern protocols often use catalytic amounts of copper and ligands, allowing for milder reaction conditions.[10] This can be used for the homocoupling of this compound or its cross-coupling with other aryl halides.

Conclusion

The C-Br bond in this compound serves as a versatile handle for a wide range of chemical transformations, making this compound a valuable starting material in the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, provide efficient routes to diverse derivatives. Furthermore, the formation of Grignard and organolithium reagents from the C-Br bond opens up avenues for the introduction of various functional groups through reactions with a plethora of electrophiles. A thorough understanding of the reactivity of this C-Br bond and the associated experimental protocols is essential for researchers and professionals in the field of drug discovery and materials science to fully exploit the synthetic potential of this compound.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 5-Bromo-2-fluorotoluene. By examining the electronic and steric influences of the methyl, fluoro, and bromo substituents, this document offers predictive insights into the regioselectivity of common EAS reactions. Detailed representative experimental protocols and tabulated data are provided to serve as a foundational resource for synthetic applications.

Analysis of Substituent Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the bromine atom (-Br). The available positions for substitution on the ring are C3, C4, and C6.

  • Methyl Group (-CH₃): Located at C1, the methyl group is an activating, ortho, para-director.[1][2] This is due to its electron-donating nature through a positive inductive effect (+I) and hyperconjugation.[3][4] It, therefore, directs incoming electrophiles to positions C2 (blocked), C4, and C6.

  • Fluorine Atom (-F): Positioned at C2, fluorine is a deactivating, ortho, para-director.[5] Its strong electron-withdrawing inductive effect (-I) deactivates the ring, but this is partially countered by an electron-donating resonance effect (+M) from its lone pairs.[5][6] The resonance effect directs electrophiles to the ortho (C1-blocked, C3) and para (C5-blocked) positions. Due to the strong inductive withdrawal, the ortho position (C3) is significantly less favored than the para position.[7]

  • Bromine Atom (-Br): Situated at C5, bromine is also a deactivating, ortho, para-director.[8] Similar to fluorine, it exhibits a strong -I effect and a weaker +M effect.[8] The bromine atom directs incoming electrophiles to the ortho (C4, C6) and para (C2-blocked) positions.

The combined influence of these groups determines the overall reactivity and substitution pattern of the molecule.

Diagram 1: A summary of the directing effects of each substituent.

Predicted Regioselectivity and Reactivity

The overall regioselectivity is a consensus of the individual directing effects, moderated by activating/deactivating properties and steric hindrance.

  • Position C3: Directed only by the deactivating fluorine group. It is also sterically hindered by the adjacent methyl (C1) and fluorine (C2) groups. This position is the least likely to be attacked.

  • Position C4: This position is para to the activating methyl group and ortho to the deactivating bromine group. The activation from the methyl group and the direction from the bromine group are synergistic.

  • Position C6: This position is ortho to the activating methyl group and ortho to the deactivating bromine group. While strongly directed, it may experience some steric hindrance from the adjacent methyl group.

Diagram 2: A visual prediction of the most reactive sites.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the expected outcomes and provides representative protocols for major EAS reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.

Predicted Products: The primary products are expected to be 5-Bromo-2-fluoro-4-nitrotoluene and 5-Bromo-2-fluoro-6-nitrotoluene.

Position of SubstitutionPredicted Product NameAnticipated Distribution
C45-Bromo-2-fluoro-4-nitrotolueneMajor
C65-Bromo-2-fluoro-6-nitrotolueneMinor
C33-Bromo-6-fluoro-2-nitrotolueneTrace/None

Representative Experimental Protocol: (Adapted from the nitration of structurally similar o-bromobenzotrifluoride and fluorotoluenes[9][10][11])

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a stirrer, cool 260g of concentrated sulfuric acid (98%) to 0-5 °C in an ice bath. Slowly add 120g of fuming nitric acid while maintaining the temperature below 10 °C.[9]

  • Reaction: To a separate reaction vessel, add 1 mole equivalent of this compound. Cool the vessel to 20 °C.[11]

  • Slowly add the prepared nitrating mixture to the this compound over 1-2 hours, ensuring the reaction temperature is maintained between 20-35 °C.[11]

  • After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress using GC or TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine until neutral.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

  • Purification: The isomeric products can be separated by fractional distillation under vacuum or by column chromatography.

G Diagram 3: Experimental Workflow for Nitration start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-10°C) start->prep_acid prep_sub Charge Reactor with This compound (Cool to 20°C) start->prep_sub reaction Slowly Add Nitrating Mixture (Maintain 20-35°C) Stir for 3-5h prep_acid->reaction prep_sub->reaction workup Quench on Ice & Separate Organic Layer reaction->workup wash Wash Sequentially (H₂O, NaHCO₃, Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify Products (Distillation or Chromatography) dry->purify end End purify->end

Diagram 3: A typical experimental workflow for a nitration reaction.
Halogenation

Halogenation involves the introduction of a halogen (e.g., Br or Cl). These reactions typically require a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination.[12][13]

Predicted Products (Bromination): The primary products are expected to be 4,5-Dibromo-2-fluorotoluene and 1,5-Dibromo-2-fluoro-3-methylbenzene.

Position of SubstitutionPredicted Product NameAnticipated Distribution
C44,5-Dibromo-2-fluorotolueneMajor
C61,5-Dibromo-2-fluoro-3-methylbenzeneMinor

Representative Experimental Protocol (Bromination):

  • Setup: In a flask protected from moisture, dissolve 1 mole equivalent of this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount (0.05 mole equivalent) of iron(III) bromide (FeBr₃).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add 1 mole equivalent of liquid bromine (Br₂) via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the red color of the bromine has faded and HBr evolution ceases.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, and concentrate under reduced pressure.

  • Purification: Purify the resulting product mixture via recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid.[14]

Predicted Products: The primary products are expected to be 5-Bromo-2-fluoro-4-methylbenzenesulfonic acid and 3-Bromo-6-fluoro-2-methylbenzenesulfonic acid.

Position of SubstitutionPredicted Product NameAnticipated Distribution
C45-Bromo-2-fluoro-4-methylbenzenesulfonic acidMajor
C63-Bromo-6-fluoro-2-methylbenzenesulfonic acidMinor

Representative Experimental Protocol:

  • Reaction: Add 1 mole equivalent of this compound to a reaction flask.

  • Cool the flask in an ice bath and slowly add 2-3 mole equivalents of fuming sulfuric acid (20% SO₃).

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 40-50 °C for an additional 1-2 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto a large amount of crushed ice.

  • The sulfonic acid product will often precipitate. If it does, it can be collected by filtration. Alternatively, salting out with sodium chloride can induce precipitation.

  • Purification: The crude sulfonic acid can be purified by recrystallization from aqueous solutions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride and a strong Lewis acid catalyst like AlCl₃.[15][16] This reaction is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations.[17]

Predicted Products (Acetylation): The primary products are expected to be 1-(5-Bromo-2-fluoro-4-methylphenyl)ethanone and 1-(3-Bromo-6-fluoro-2-methylphenyl)ethanone.

Position of SubstitutionPredicted Product NameAnticipated Distribution
C41-(5-Bromo-2-fluoro-4-methylphenyl)ethanoneMajor
C61-(3-Bromo-6-fluoro-2-methylphenyl)ethanoneMinor

Representative Experimental Protocol (Acetylation):

  • Setup: Suspend 1.1 mole equivalents of anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add 1 mole equivalent of acetyl chloride. Stir for 15-20 minutes.

  • Reaction: Add a solution of 1 mole equivalent of this compound in the same solvent to the mixture dropwise, keeping the temperature below 5 °C.

  • After addition, allow the reaction to stir at room temperature for 4-12 hours or until completion as monitored by TLC/GC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl to dissolve the aluminum salts.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting ketone by column chromatography or recrystallization.

G Diagram 4: General Mechanism of Electrophilic Aromatic Substitution start Reactants (Arene + Electrophile) step1 Step 1: Electrophilic Attack (Rate-Determining) start->step1 sigma Sigma Complex (Arenium Ion) Resonance-Stabilized step1->sigma π-bond attacks E⁺ step2 Step 2: Deprotonation (Fast) sigma->step2 Base removes H⁺ end Products (Substituted Arene + H⁺) step2->end Aromaticity restored

Diagram 4: The two-step mechanism common to all EAS reactions.

References

The Strategic Utility of 5-Bromo-2-fluorotoluene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-fluorotoluene, a halogenated aromatic compound, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, including the presence of bromine, fluorine, and a methyl group on a benzene ring, provide medicinal chemists with a powerful scaffold for the synthesis of novel and potent therapeutic agents. The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide explores the potential applications of this compound in drug discovery, highlighting its role in the synthesis of bioactive molecules and its utility in structure-activity relationship (SAR) studies.

Core Applications in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compound.

A key synthetic transformation involves the bromination of the methyl group using N-bromosuccinimide (NBS) to form 5-bromo-2-fluorobenzyl bromide. This intermediate is a versatile precursor for the synthesis of more complex molecules, including crown ethers with a bromofluorobenzene moiety.[1]

Another notable application is its use in the preparation of 3-(4-fluoro-3-methylphenyl)acrylamide, a scaffold that can be further elaborated to generate a library of compounds for biological screening.[1]

Structure-Activity Relationship (SAR) Studies

The this compound scaffold is an excellent starting point for SAR studies, which are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the substituents on the aromatic ring, medicinal chemists can probe the binding pocket of a biological target and identify key interactions that contribute to biological activity.

The bromine atom can be replaced with various functional groups to explore the impact of size, electronics, and hydrogen bonding potential on target engagement. Similarly, the methyl group can be modified or replaced to investigate the role of steric bulk and lipophilicity in biological activity. The fluorine atom's influence on pKa, lipophilicity, and metabolic stability is also a key area of investigation in SAR studies.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a this compound derivative:

A reaction vessel is charged with the this compound derivative (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, for instance, potassium carbonate (2.0-3.0 eq.). A suitable solvent system, typically a mixture of toluene and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and logical relationships involving this compound.

G This compound This compound 5-bromo-2-fluorobenzyl bromide 5-bromo-2-fluorobenzyl bromide This compound->5-bromo-2-fluorobenzyl bromide NBS, radical initiator 3-(4-fluoro-3-methylphenyl)acrylamide 3-(4-fluoro-3-methylphenyl)acrylamide This compound->3-(4-fluoro-3-methylphenyl)acrylamide Acrylamide, Pd catalyst Crown ethers Crown ethers 5-bromo-2-fluorobenzyl bromide->Crown ethers Macrocyclization Bioactive amides Bioactive amides 3-(4-fluoro-3-methylphenyl)acrylamide->Bioactive amides Further derivatization

Caption: Key synthetic transformations of this compound.

SAR_Workflow cluster_0 SAR Exploration Start This compound Scaffold Modification Systematic Modification - Bromine replacement - Methyl group alteration - Introduction of new substituents Start->Modification Synthesis Synthesis of Analogs Modification->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening Data Quantitative Data (IC50, EC50) Screening->Data Analysis SAR Analysis Data->Analysis Analysis->Modification Design new analogs Optimization Lead Optimization Analysis->Optimization

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data

Compound IDTargetAssay TypeIC50 (nM)EC50 (nM)Ki (nM)
Hypothetical Compound A Kinase XBiochemical15-8
Hypothetical Compound B GPCR YCell-based-50-
Hypothetical Compound C Ion Channel ZElectrophysiology120--

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel drug candidates. Its unique combination of functional groups facilitates a wide range of chemical modifications, making it an ideal starting point for lead discovery and optimization through rigorous SAR studies. The continued exploration of derivatives of this compound is expected to yield promising new therapeutic agents for a variety of diseases. Researchers and drug development professionals are encouraged to consider the potential of this versatile scaffold in their discovery programs.

References

Methodological & Application

synthesis of 5-bromo-2-fluorobenzyl bromide from 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Bromo-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzyl bromide is a valuable intermediate in organic synthesis, serving as a key building block for a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of two reactive sites: the electrophilic benzylic bromide, which is readily displaced by nucleophiles, and the aryl bromide, which can participate in cross-coupling reactions. This document provides a detailed protocol for the synthesis of 5-bromo-2-fluorobenzyl bromide from 5-bromo-2-fluorotoluene via a free-radical bromination reaction.

Reaction Principle

The synthesis is achieved through a benzylic bromination, specifically the Wohl-Ziegler reaction.[1][2] This reaction involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[3] The reaction is initiated by the homolytic cleavage of the initiator upon heating or UV irradiation, which then abstracts a hydrogen atom from the methyl group of this compound. This generates a stable benzylic radical.[4] The benzylic radical then reacts with NBS to form the desired product, 5-bromo-2-fluorobenzyl bromide, and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it maintains a low concentration of molecular bromine (Br₂), thus minimizing competing electrophilic aromatic substitution on the benzene ring.[5]

Experimental Protocol

This protocol is adapted from a standard procedure for the benzylic bromination of a similar substituted toluene.[6]

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1-1.2 eq) and azobisisobutyronitrile (AIBN, 0.05-0.1 eq) to the flask.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-14 hours.[6] The solid succinimide, a byproduct, will float to the surface upon completion.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash it several times with water to remove any remaining water-soluble impurities.[6]

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 5-bromo-2-fluorobenzyl bromide.[6]

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents like cyclohexane or acetonitrile can be considered, though reaction conditions may need re-optimization.

  • N-Bromosuccinimide is an irritant.[7] Avoid inhalation and skin contact.

  • AIBN is a potential explosion hazard if heated without a solvent.

  • 5-Bromo-2-fluorobenzyl bromide is a lachrymator. Handle with care.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Appearance
This compound51437-00-4C₇H₆BrF189.021.486[8]Liquid
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.982.098White solid[1]
Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄164.211.1White powder
5-Bromo-2-fluorobenzyl bromide99725-12-9C₇H₅Br₂F267.92~1.92Solid

Table 2: Example Reaction Parameters and Expected Yield

ParameterValueNotes
Reactants
This compound1.0 g (5.29 mmol, 1.0 eq)Limiting Reagent
N-Bromosuccinimide (NBS)1.13 g (6.35 mmol, 1.2 eq)Brominating Agent
Azobisisobutyronitrile (AIBN)43 mg (0.26 mmol, 0.05 eq)Radical Initiator
Solvent
Carbon Tetrachloride (CCl₄)15-20 mLAnhydrous
Conditions
TemperatureReflux (~77 °C)
Reaction Time13 hours[6]Monitor by TLC/GC
Result
Expected Yield~85-90%Based on analogous reactions[6]
Product AppearanceWhite to off-white solid

Visualizations

Synthesis_Workflow A 1. Reagent Mixing - this compound - NBS & AIBN - Anhydrous CCl4 B 2. Free-Radical Reaction (Reflux, ~77°C, 13h) A->B Heat C 3. Cooling & Filtration (Remove solid succinimide) B->C Cool to RT D 4. Aqueous Work-up - Water Wash - Dry over Na2SO4 C->D Filtrate E 5. Purification (Solvent removal via rotary evaporation) D->E F Final Product: 5-Bromo-2-fluorobenzyl bromide E->F

References

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-fluorotoluene with various arylboronic acids. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in medicinal chemistry and materials science.

The presence of the fluorine atom and the methyl group on the aromatic ring of this compound can influence its reactivity and the properties of the resulting biaryl products. The following protocols are based on established methodologies for structurally similar aryl bromides and provide a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[3]

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in toluene (5 mL). Stir the mixture at room temperature for approximately 15 minutes until a homogeneous solution is formed.[3]

  • Reaction Initiation: Add the freshly prepared catalyst solution to the Schlenk flask containing the reactants. Following this, add degassed water (1 mL) to the reaction mixture.[3]

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[3]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on reactions with structurally similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic Acid PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acid2-Fluoro-5-phenyltoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acid2-Fluoro-5-(4-methoxyphenyl)toluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288-98
34-Fluorophenylboronic acid2,4'-Difluoro-5-methylbiphenylG-COOH-Pd-10K₂CO₃DMF/H₂O11024~70-80[4]
44-(Trifluoromethyl)phenylboronic acid2-Fluoro-5-(4-(trifluoromethyl)phenyl)toluenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001680-90
54-Formylphenylboronic acid4'-(2-Fluoro-5-methylphenyl)benzaldehydePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101875-85

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)Ln oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OH)2, Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(Ar')Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup_reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base setup_catalyst 2. Prepare and Add Catalyst Solution setup_reagents->setup_catalyst setup_solvent 3. Add Solvents (Toluene/Water) setup_catalyst->setup_solvent heat_stir 4. Heat and Stir (e.g., 90°C, 12h) setup_solvent->heat_stir monitor 5. Monitor Progress (TLC/GC-MS) heat_stir->monitor extraction 6. Extraction with Organic Solvent monitor->extraction drying 7. Dry and Concentrate extraction->drying purification 8. Column Chromatography drying->purification characterization 9. Characterize Product (NMR, MS) purification->characterization

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to 5-Bromo-2-fluorotoluene. While specific literature on the direct Heck coupling of this compound is limited, this document extrapolates from well-established protocols for structurally similar aryl bromides, including various bromofluorobenzenes and other substituted aryl bromides. The provided protocols and data serve as a robust starting point for reaction optimization and application in synthetic chemistry and drug development.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. Its ability to form substituted alkenes with high stereoselectivity makes it an invaluable tool in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable building block, and its functionalization via the Heck reaction opens avenues to a diverse range of fluorinated compounds. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective cross-coupling at the more reactive C-Br bond.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene can be depicted as follows:

Key Reaction Parameters and Recommendations

Successful Heck reactions are highly dependent on the interplay of several key parameters. Based on extensive literature for analogous aryl bromides, the following conditions are recommended as a starting point for the Heck reaction of this compound.

Table 1: Recommended Starting Conditions for the Heck Reaction of this compound
ParameterRecommended Reagents/ConditionsTypical Concentration/LoadingNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.
Ligand Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos N-Heterocyclic Carbenes (NHCs): IPr, SIMes1-2 equivalents relative to PdThe choice of ligand is critical and substrate-dependent. For the electron-rich this compound, bulky, electron-rich phosphines or NHCs are often beneficial.[1]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Et₃N, DIPEA1.5-3 equivalentsAn inorganic base is generally a good starting point. The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, DMAc, NMP, Dioxane, Toluene0.1 - 1.0 MHigh-boiling polar aprotic solvents are commonly used to ensure solubility and allow for higher reaction temperatures.
Temperature 80-140 °C-The optimal temperature will depend on the reactivity of the specific alkene and the chosen catalytic system.
Alkene Styrenes, Acrylates, Acrylamides1.1-1.5 equivalentsElectron-deficient alkenes like acrylates and acrylamides are generally more reactive.

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with an electron-deficient alkene (e.g., n-butyl acrylate) and a styrene derivative. These should be considered as starting points and may require optimization.

Protocol 1: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add K₂CO₃ (2.0 mmol, 2.0 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a robust inert atmosphere, add to a dry Schlenk flask: this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir for 15 minutes at room temperature.

  • Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) and styrene (1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualization of the Heck Reaction Workflow

The general workflow for a Heck reaction experiment can be visualized as a series of sequential steps.

Heck_Reaction_Workflow General Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Pd Catalyst, and Ligand solvent Add Anhydrous Solvent reagents->solvent base_alkene Add Base and Alkene solvent->base_alkene heating Heat to Reaction Temperature base_alkene->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A flowchart illustrating the key stages of a typical Heck reaction experiment.

Mechanistic Overview

The catalytic cycle of the Heck reaction is a well-established process involving palladium in the 0 and +2 oxidation states.

Heck_Mechanism Simplified Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Insert Migratory Insertion SigmaComplex R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->SigmaComplex BetaElim β-Hydride Elimination PiComplex [HPd(II)L₂(Product)]⁺X⁻ SigmaComplex->PiComplex PiComplex->Pd0 Product RedElim Reductive Elimination (Base)

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl-2-fluoro-5-methylanilines

The synthesis of N-arylated aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, N-aryl-2-fluoro-5-methylaniline scaffolds are of particular interest due to the unique properties imparted by the fluorine substituent, such as altered metabolic stability, binding affinity, and lipophilicity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-Bromo-2-fluorotoluene, a readily available starting material, to access a diverse range of N-substituted 2-fluoro-5-methylanilines. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause side reactions or degradation of the starting materials or product.

  • Reductive Elimination: This is the final and product-forming step. The N-aryl bond is formed as the desired N-substituted 2-fluoro-5-methylaniline is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The rate of reductive elimination is often the turnover-limiting step and is significantly influenced by the steric bulk and electron-donating ability of the phosphine ligand.

Buchwald_Hartwig_Amination cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NHR'R''->Ar-Pd(II)(L_n)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L_n)-NR'R''->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L_n)-NR'R''->Ar-NR'R''

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The presence of the ortho-fluoro substituent can influence the electronic properties and steric environment of the reaction center, necessitating careful optimization.

Catalyst System Selection

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields and reaction rates.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the active Pd(0) species is readily generated in situ. Pre-catalysts often offer better reproducibility and are easier to handle.

  • Ligand Selection: For the amination of aryl bromides, particularly those with potential steric hindrance, bulky and electron-rich biarylphosphine ligands are generally preferred. These ligands promote the formation of the active monoligated palladium species and facilitate the crucial reductive elimination step.

LigandGenerationKey Features & Applications
Josiphos Ligands SecondBidentate ferrocenyl phosphine ligands, effective for a range of aryl halides and primary amines.[3][4]
XPhos SecondA bulky and electron-rich biarylphosphine ligand, showing broad applicability for aryl bromides and chlorides.
RuPhos ThirdSimilar to XPhos with enhanced activity, particularly for challenging substrates.
BrettPhos ThirdHighly active for the coupling of primary amines and amides, even with aryl chlorides.

For the amination of this compound, ligands from the second or third generation, such as XPhos or a Josiphos-type ligand , are recommended as a starting point due to their proven efficacy with ortho-substituted aryl bromides.[3]

Base Selection

The base plays a crucial role in deprotonating the amine nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for a wide range of amines.[2]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.

For the amination of this compound, sodium tert-butoxide is a good initial choice for both primary and secondary amine coupling partners.

Solvent and Temperature

Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

  • Common Solvents: Toluene, dioxane, and THF are frequently used. Toluene is often a good choice for its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Reaction Temperature: Typical reaction temperatures range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

Experimental Protocols

The following protocols are provided as a general guide for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination with a Primary or Secondary Alkylamine

This protocol is a representative starting point for the coupling of this compound with an alkylamine.

Materials:

  • This compound (1.0 equiv)

  • Alkylamine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Add this compound and the alkylamine to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with an Aniline Derivative

This protocol is a representative starting point for the coupling of this compound with an aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Josiphos-type ligand (e.g., CyPF-tBu) (2.2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, the Josiphos-type ligand, and cesium carbonate.

  • Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).

  • Add anhydrous dioxane via syringe.

  • Add this compound and the aniline derivative to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a pre-catalyst or a different palladium source.
Poor ligand choiceScreen alternative bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).
Insufficiently strong baseSwitch to a stronger base (e.g., LHMDS).
Side Product Formation (e.g., Hydrodehalogenation) Unproductive β-hydride eliminationUse a more sterically hindered ligand. Lower the reaction temperature.
Low Yield with Electron-Rich Amines Catalyst inhibitionIncrease catalyst and/or ligand loading.

graph Troubleshooting_Workflow {
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
A[label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B[label="Check Reaction Conditions:\n- Inert Atmosphere?\n- Anhydrous Solvents?\n- Reagent Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Screen Ligands:\n- Increase steric bulk (e.g., XPhos -> RuPhos)\n- Change ligand class (e.g., Biarylphosphine -> Josiphos)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Screen Bases:\n- Stronger base (e.g., Cs2CO3 -> NaOtBu)\n- Different counterion (e.g., NaOtBu -> K3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Optimize Temperature & Time:\n- Increase temperature\n- Extend reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -- "Yes" --> C; B -- "No" --> A[label="Rectify Conditions"]; C -> D; D -> E; E -> F; }

Figure 2: A Decision-Making Workflow for Troubleshooting.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse array of N-aryl-2-fluoro-5-methylanilines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.

References

Application Notes and Protocols for the Formation of 5-Fluoro-2-methylphenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. The targeted synthesis of specific Grignard reagents, such as 5-fluoro-2-methylphenylmagnesium bromide from 5-Bromo-2-fluorotoluene, is of significant interest in the pharmaceutical and fine chemical industries. The presence of a fluorine atom in an active pharmaceutical ingredient (API) can enhance its metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this Grignard reagent highly valuable.[1] This document provides detailed application notes and experimental protocols for the preparation and use of 5-fluoro-2-methylphenylmagnesium bromide.

Application Notes

The Grignard reagent 5-fluoro-2-methylphenylmagnesium bromide serves as a key intermediate in the synthesis of various complex organic molecules, particularly in the development of novel therapeutics. Its utility stems from the nucleophilic character of the carbon bound to magnesium, allowing for the introduction of the 5-fluoro-2-methylphenyl moiety into a target structure.

Key Applications:

  • Synthesis of Fluorinated Biaryls: This Grignard reagent can be employed in cross-coupling reactions to produce fluorinated biaryl compounds.[2] These structures are prevalent in many biologically active molecules and advanced materials.

  • Precursors for Active Pharmaceutical Ingredients (APIs): The 5-fluoro-2-methylphenyl group is a feature in a number of developmental drug candidates. For instance, analogous fluorophenyl Grignard reagents have been utilized in the synthesis of precursors for drugs like Citalopram, a well-known antidepressant.

  • Development of Novel Kinase Inhibitors: Many kinase inhibitors, used in oncology, incorporate fluorinated aromatic rings. The targeted introduction of the 5-fluoro-2-methylphenyl group can influence the drug's interaction with the kinase's binding site.

  • Synthesis of Substituted Benzophenones: Reaction with benzoyl chlorides or other acylating agents can yield substituted benzophenones, which are themselves important pharmacophores and intermediates in medicinal chemistry.

The chemoselective formation of the Grignard reagent is a critical aspect of its synthesis from this compound. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-fluorine bond in Grignard reactions, the magnesium insertion occurs selectively at the bromine-bearing carbon. This selective reactivity is fundamental to the successful synthesis of the desired reagent.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-methylphenylmagnesium bromide

This protocol is adapted from established procedures for the synthesis of similar aryl Grignard reagents.[3][4]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and the onset of gentle reflux indicate the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Use: The resulting grey to brown solution of 5-fluoro-2-methylphenylmagnesium bromide is typically used immediately in the next synthetic step. The concentration of the Grignard reagent can be determined by titration.

Protocol 2: Reaction with an Electrophile (e.g., Aldehyde or Ketone)

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Electrophile Addition: Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the formation of aryl Grignard reagents, which can be used as a starting point for the optimization of the synthesis of 5-fluoro-2-methylphenylmagnesium bromide.

ParameterTypical Value/RangeNotes
Reactants
This compound1.0 eq
Magnesium1.1 - 1.5 eqExcess magnesium ensures complete reaction.
Solvent
Anhydrous THF5 - 10 mL per gram of aryl bromideDiethyl ether can also be used.
Reaction Conditions
Initiation TemperatureRoom Temperature to 40 °CGentle warming may be required.
Reaction TemperatureReflux (approx. 66 °C in THF)Maintain a steady reflux.
Reaction Time1 - 3 hoursMonitor by TLC or GC for disappearance of starting material.
Yield
Expected Yield80 - 95%Yield is highly dependent on anhydrous conditions.

Visualizations

Reaction Pathway

G A This compound C 5-Fluoro-2-methylphenylmagnesium bromide A->C + Mg (in THF) B Mg, Anhydrous THF E Product C->E + E+ D Electrophile (E+)

Caption: Synthesis of 5-Fluoro-2-methylphenylmagnesium bromide and subsequent reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_workup Reaction & Work-up prep1 Dry Glassware prep2 Assemble under Inert Gas prep1->prep2 react1 Activate Mg with Iodine prep2->react1 react2 Initiate Reaction react1->react2 react3 Add this compound react2->react3 react4 Reflux react3->react4 workup1 Add Electrophile react4->workup1 workup2 Quench Reaction workup1->workup2 workup3 Extract Product workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Workflow for the synthesis and reaction of the Grignard reagent.

References

Application Notes and Protocols for the Lithiation of 5-Bromo-2-fluorotoluene and its Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the lithiation of 5-bromo-2-fluorotoluene, a key intermediate in the synthesis of various functionalized molecules for pharmaceutical and materials science applications. The following sections detail the reaction pathway, experimental procedures, and expected outcomes for the transformation of this compound into a versatile organolithium intermediate and its subsequent reaction with various electrophiles.

Introduction

The lithiation of aryl halides, particularly through bromine-lithium exchange, is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. The resulting aryllithium species are highly reactive nucleophiles that can be trapped with a wide range of electrophiles, enabling the introduction of diverse functional groups onto the aromatic ring. In the context of this compound, this strategy provides access to a variety of 4-fluoro-3-methylphenyl substituted compounds, which are valuable building blocks in medicinal chemistry and materials science. The fluorine and methyl substituents on the aromatic ring can significantly influence the physicochemical properties of the final products, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Reaction Principle

The core of this methodology is the bromine-lithium exchange reaction. When this compound is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures, the bromine atom is exchanged for a lithium atom. This process is generally very fast and efficient. The resulting 4-fluoro-3-methylphenyllithium is a potent nucleophile that can readily react with various electrophiles to introduce a wide array of functional groups at the 5-position of the original toluene ring.

Experimental Protocols

General Considerations:

  • All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic and reactive intermediates.[1][2]

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care using appropriate personal protective equipment and techniques.[3] The concentration of commercially available n-BuLi solutions should be determined by titration prior to use.[1][2]

Protocol 1: General Procedure for the Lithiation of this compound and Quenching with an Electrophile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture may change color upon addition of n-BuLi. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the chosen electrophile (1.0-1.2 equiv.) to the reaction mixture at -78 °C. The addition can be done neat if the electrophile is a liquid, or as a solution in anhydrous THF.

  • Warming and Quenching: After the addition of the electrophile, stir the reaction mixture at -78 °C for a specified time (see Table 1) and then allow it to warm slowly to room temperature. Once at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired functionalized product.

Data Presentation

The following table summarizes representative reaction conditions and expected products for the functionalization of this compound via lithiation. Please note that yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

ElectrophileProductReaction Time at -78 °CRepresentative Yield (%)
Carbon Dioxide (CO₂)4-Fluoro-3-methylbenzoic acid1-2 hours75-85
Dimethylformamide (DMF)4-Fluoro-3-methylbenzaldehyde1-2 hours65-75
Trimethylsilyl chloride (TMSCl)1-Fluoro-2-methyl-4-(trimethylsilyl)benzene30-60 minutes80-90
Acetone2-(4-Fluoro-3-methylphenyl)propan-2-ol1-2 hours70-80
Iodine (I₂)5-Iodo-2-fluorotoluene30-60 minutes70-80

Mandatory Visualization

Lithiation_Functionalization cluster_start Starting Material cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_products Products start This compound lithiation Bromine-Lithium Exchange start->lithiation n-BuLi, THF, -78 °C intermediate 4-Fluoro-3-methylphenyllithium lithiation->intermediate electrophiles Electrophiles (E+) intermediate->electrophiles product1 4-Fluoro-3-methyl- functionalized Toluene electrophiles->product1 Quench

Caption: Workflow for the lithiation of this compound and subsequent functionalization.

Protocol 2: Synthesis of 4-Fluoro-3-methylbenzoic Acid

This protocol provides a detailed procedure for the synthesis of 4-fluoro-3-methylbenzoic acid, a valuable building block in drug discovery.[4]

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum. Under a positive pressure of nitrogen, charge the flask with this compound (5.00 g, 26.2 mmol) and 100 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (11.5 mL of a 2.5 M solution in hexanes, 28.8 mmol, 1.1 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Carboxylation: While the lithiation is proceeding, crush dry ice into a fine powder. At the end of the stirring period, carefully and quickly add an excess of the powdered dry ice (approx. 20 g) to the reaction mixture in portions. A vigorous reaction will occur.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Once at room temperature, quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid (HCl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 4-fluoro-3-methylbenzoic acid as a white solid.

Conclusion

The lithiation of this compound provides a reliable and versatile method for the synthesis of a wide range of 4-fluoro-3-methylphenyl substituted compounds. The protocols outlined in these application notes offer a solid foundation for researchers to explore the functionalization of this important building block. Careful attention to anhydrous and anaerobic reaction conditions is paramount for achieving high yields and purity. The ability to introduce various functional groups opens up numerous possibilities for the development of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-2-fluorotoluene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, which typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, is renowned for its reliability, functional group tolerance, and generally mild reaction conditions.[3][4]

These characteristics make the Sonogashira coupling invaluable in the fields of medicinal chemistry and drug development. The resulting arylalkyne structures are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5] This document provides detailed protocols and application notes for the Sonogashira coupling of 5-Bromo-2-fluorotoluene with various terminal alkynes, a key transformation for introducing structural diversity and creating valuable building blocks for drug discovery programs.

Reaction Principle

The reaction proceeds via two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[4][6] The primary steps include the oxidative addition of the aryl bromide to the active Pd(0) species, formation of a copper(I) acetylide from the terminal alkyne, a transmetalation step to transfer the alkynyl group to the palladium center, and finally, reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][7]

A This compound cond Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) Solvent (e.g., THF, DMF) B Terminal Alkyne (R-C≡C-H) C 5-Alkynyl-2-fluorotoluene cond->C  Sonogashira Coupling start Start: Prepare Glassware setup Setup Under Inert Gas (Ar or N₂) start->setup add_solids Add this compound, Pd Catalyst, and CuI setup->add_solids add_liquids Add Anhydrous Solvent, Base, and Terminal Alkyne add_solids->add_liquids react Heat and Stir Reaction Mixture add_liquids->react monitor Monitor by TLC react->monitor monitor->react Reaction Incomplete workup Aqueous Work-up (Filter, Wash, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End: Pure Product characterize->end_node Sonogashira_Mechanism pd0 Pd(0)L₂ (A) pdII_aryl Ar-Pd(II)L₂-Br (B) pd0->pdII_aryl Oxidative Addition pdII_alkynyl Ar-Pd(II)L₂-C≡CR (C) pdII_aryl->pdII_alkynyl Transmetalation pdII_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pdII_alkynyl->product h_alkyne H-C≡C-R cu_acetylide Cu(I)-C≡C-R (F) h_alkyne->cu_acetylide cu_x Cu(I)Br cu_acetylide->pdII_aryl base_h Base-H⁺Br⁻ cu_acetylide->base_h aryl_halide Ar-Br aryl_halide->pdII_aryl base Base label_pd Palladium Cycle label_cu Copper Cycle

References

Application Notes and Protocols for Stille Coupling Reactions Involving 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 5-Bromo-2-fluorotoluene as a key building block. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and employing organotin reagents that are often stable to air and moisture.[1][2] This makes it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the creation of novel fluorinated biaryl compounds.

The protocols outlined herein are based on established methodologies for Stille couplings of aryl bromides and are intended to serve as a foundational guide for the successful implementation of these reactions with this compound.[3][4]

Core Concepts and Reaction Mechanism

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2] The catalytic cycle, a fundamental concept in understanding this transformation, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This is often the rate-determining step of the reaction.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

A visual representation of this catalytic cycle provides a clear understanding of the mechanistic pathway.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br (this compound) ArPd(II)(Br)L2 R-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R'-SnBu3 ArPd(II)(R')L2 R-Pd(II)-R'L2 Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Stille coupling reaction.

General Experimental Workflow

A typical experimental workflow for a Stille coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry Schlenk flask and cool under inert gas (Ar or N2) B Add this compound, organostannane, solvent, and stir bar A->B C Degas the reaction mixture B->C D Add Pd catalyst and ligand under positive inert gas pressure C->D E Heat the reaction mixture to the specified temperature D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature and quench the reaction F->G H Perform aqueous work-up (e.g., with KF solution to remove tin byproducts) G->H I Extract with organic solvent, dry, and concentrate H->I J Purify the crude product by column chromatography I->J

Figure 2: General experimental workflow for a Stille coupling reaction.

Key Reaction Parameters and Reagents

The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligand, solvent, and any additives.

ParameterCommon Choices and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(OAc)₂. The choice of catalyst can influence reaction rates and yields.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylarsine (AsPh₃), and various electron-rich, bulky phosphine ligands. Ligands stabilize the palladium catalyst and modulate its reactivity.
Organostannane Aryl-, heteroaryl-, vinyl-, and alkynylstannanes are commonly used. Tributyltin derivatives are frequent choices.
Solvent Anhydrous and degassed solvents are crucial. Toluene, DMF, dioxane, and THF are common options. The choice of solvent can affect reaction temperature and solubility of reagents.
Additives Copper(I) iodide (CuI) can accelerate the rate-determining transmetalation step. Lithium chloride (LiCl) can also have a beneficial effect in some cases.
Temperature Typically ranges from 60 °C to 120 °C, depending on the reactivity of the substrates and the solvent used.
Atmosphere Reactions are almost always performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with various classes of organostannanes. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Stille Coupling of this compound with an Arylstannane

Objective: To synthesize a 4-fluoro-3-methyl-1,1'-biphenyl derivative.

Materials:

  • This compound

  • Aryl-tributylstannane (e.g., (4-methoxyphenyl)tributylstannane)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and the arylstannane (1.1 mmol, 1.1 equiv.).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Purge the flask with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound with a Vinylstannane

Objective: To synthesize 2-fluoro-5-vinyltoluene.

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF (8 mL) followed by tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of KF (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data Summary

EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole(4-Vinylphenyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11016~85-95
21-Bromo-4-nitrobenzeneTributyl(thiophen-2-yl)stannanePd₂(dba)₃ (2)AsPh₃ (8)DMF8012~90
34-BromobenzonitrileTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-Dioxane10024~80-90
43-Bromopyridine(Phenyl)tributylstannanePd(PPh₃)₄ (4)-Toluene10018~75-85

Note: The yields are approximate and can vary based on the specific substrates and reaction conditions.

Troubleshooting and Safety Considerations

  • Low Yields: In case of low product yields, consider screening different palladium catalysts, ligands, and solvents. The addition of CuI as a co-catalyst can sometimes significantly improve the reaction rate and yield. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[2] This can sometimes be minimized by adjusting the reaction temperature or the catalyst/ligand system.

  • Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Care should be taken to quench the reaction and handle the tin-containing waste appropriately.

  • Purification: The removal of tin byproducts can be challenging. The use of a KF workup is highly recommended. Flash chromatography may require careful selection of the eluent system to achieve good separation.

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling reaction for the synthesis of a diverse range of novel compounds derived from this compound.

References

Ullmann Condensation with 5-Bromo-2-fluorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of diaryl ethers, N-aryl amines, and other valuable structural motifs.[3][4] This document provides detailed application notes and generalized protocols for the Ullmann condensation of 5-Bromo-2-fluorotoluene with amines and phenols. The products of these reactions, substituted 2-fluoro-5-methylanilines and 2-fluoro-5-methylphenyl ethers, are important intermediates in the development of pharmaceuticals and other functional organic molecules.

While a specific, detailed experimental protocol for the Ullmann condensation of this compound was not found in the reviewed literature, the following protocols are based on well-established general procedures for Ullmann-type reactions of aryl bromides.[5][6][7][8] Researchers should consider these as starting points for optimization.

Reaction Principle

The Ullmann condensation involves the reaction of an aryl halide with a nucleophile, such as an amine or a phenol, in the presence of a copper catalyst and a base.[1] The generally accepted mechanism proceeds through the formation of a copper(I)-nucleophile complex, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate yields the desired cross-coupled product and regenerates the active copper(I) catalyst.[9] Modern advancements in Ullmann chemistry often involve the use of ligands to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope.[3]

Application Note 1: Synthesis of N-Aryl-2-fluoro-5-methylanilines

The N-arylation of amines with this compound via an Ullmann condensation provides access to a variety of substituted diarylamines. These structures are prevalent in pharmacologically active compounds.

Generalized Experimental Protocol: C-N Coupling

Materials:

  • This compound

  • Amine (e.g., aniline, substituted anilines, or aliphatic amines)

  • Copper(I) iodide (CuI) or other copper source (e.g., CuO, Cu2O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), potassium phosphate (K3PO4))

  • Solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-fluoro-5-methylaniline.

Expected Outcomes and Optimization

The yield of the N-arylated product can be influenced by several factors. The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that may require optimization for specific substrates. For example, electron-rich amines may react more readily, while sterically hindered amines might require higher temperatures or longer reaction times.

Application Note 2: Synthesis of 2-Fluoro-5-methylphenyl Ethers

The Ullmann ether synthesis between this compound and various phenols or alcohols yields diaryl or alkyl aryl ethers, which are common substructures in natural products and pharmaceuticals.

Generalized Experimental Protocol: C-O Coupling

Materials:

  • This compound

  • Phenol or alcohol (e.g., phenol, substituted phenols)

  • Copper(I) iodide (CuI) or other copper source (e.g., CuCl, CuO)

  • Ligand (e.g., picolinic acid, N,N-dimethylglycine)

  • Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))

  • Solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, xylene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the phenol or alcohol (1.2 equiv), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the mixture to the appropriate temperature (typically 110-150 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography to isolate the desired 2-fluoro-5-methylphenyl ether.

Data Presentation

As no specific experimental data for the Ullmann condensation of this compound was found, a table of representative conditions for Ullmann reactions of other aryl bromides is provided below for reference. Researchers should use these as a guide for developing a specific protocol.

Aryl BromideNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilineCuI (5)L-Proline (10)K2CO3 (2)DMSO1202485-95
1-Bromo-4-nitrobenzenePhenolCu2O (10)NoneK2CO3 (2)DMF14012~90
2-Bromonaphthalenep-CresolCuIPPh3 (5)-K2CO3 (2)Toluene1002460
Aryl BromidesAliphatic DiolsCuCl2 (5)NoneK2CO3 (3)Diol120-14012-24Good to Excellent

Visualizations

Logical Workflow for Protocol Development

G cluster_prep Preparation cluster_exec Execution cluster_proc Processing cluster_analysis Analysis A Select Nucleophile (Amine or Phenol) B Choose Catalytic System (Cu Source, Ligand) A->B C Select Base and Solvent B->C D Assemble Reactants (this compound, Nucleophile, Catalyst, Ligand, Base) C->D E Add Solvent D->E F Heat and Stir under Inert Atmosphere E->F G Monitor Reaction (TLC, GC-MS) F->G H Work-up (Extraction, Washing) G->H I Purification (Column Chromatography) H->I J Characterization of Product (NMR, MS) I->J K Calculate Yield J->K

Caption: Workflow for developing an Ullmann condensation protocol.

General Catalytic Cycle for Ullmann Condensation

G A Cu(I)X B [L-Cu(I)-Nu] A->B + L, Nu-H - HX C [L-Cu(III)(Ar)(Nu)X] B->C + Ar-X (Oxidative Addition) C->A (Reductive Elimination) D Ar-Nu C->D

Caption: A simplified catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of fluorinated heterocycles utilizing 5-Bromo-2-fluorotoluene as a key starting material. This document details protocols for common and powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are instrumental in the construction of diverse heterocyclic scaffolds. The inclusion of the fluorine atom and the methyl group on the phenyl ring of this compound makes it a valuable building block for creating novel compounds with potential applications in medicinal chemistry and materials science. This guide offers detailed experimental procedures, quantitative data, and visual workflows to assist researchers in the successful synthesis of these important molecular targets.

Introduction

Fluorinated heterocyclic compounds are of significant interest in drug discovery and development due to the unique properties that fluorine imparts on organic molecules. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. This compound is a versatile precursor for the synthesis of a wide array of fluorinated heterocycles. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse heterocyclic moieties. This document outlines key synthetic strategies for leveraging this compound in the generation of valuable fluorinated heterocyclic compounds.

Key Synthetic Applications

Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Fluorinated Compounds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. In this application, this compound is coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 2-(4-fluoro-3-methylphenyl)thiophene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-thienylboronic acid.

Reaction Scheme:

G reactant1 This compound arrow Pd(PPh₃)₄, K₂CO₃ reactant1->arrow reactant2 + 2-Thienylboronic acid reactant2->arrow product 2-(4-fluoro-3-methylphenyl)thiophene arrow->product solvent Toluene/H₂O arrow->solvent

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • 2-Thienylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), 2-thienylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under a positive flow of the inert gas.

  • Add a degassed mixture of toluene and water (4:1 ratio, 0.2 M concentration with respect to the limiting reagent) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-fluoro-3-methylphenyl)thiophene.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

Heterocyclic Boronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O (4:1)901885-95
1-Boc-pyrazole-4-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)1,4-Dioxane1001280-90
Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O (4:1)901688-96
Buchwald-Hartwig Amination for the Synthesis of N-Aryl and N-Heteroaryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with a wide range of amines, including anilines, alkylamines, and N-heterocycles, to produce the corresponding N-substituted products.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Amine, Base, Pd Catalyst, and Ligand in a dry flask. B Add anhydrous, degassed solvent. A->B C Purge with inert gas. B->C D Heat to specified temperature with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, quench reaction, and perform aqueous work-up. E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-fluoro-3-methylphenyl)aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv) to the flask.

  • Add anhydrous, degassed toluene to the flask to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Add aniline (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary for Buchwald-Hartwig Amination:

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001880-92
PyrazolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102475-85
MorpholinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001685-95
Sonogashira Coupling for the Synthesis of Fluorinated Alkynyl Heterocycles

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of fluorinated heterocycles containing an alkynyl linkage.

Catalytic Cycle:

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Transmetalation pd_complex->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim [Ar-Pd(II)-C≡C-R']L₂ product Ar-C≡C-R' + Pd(0)L₂ reductive_elim->product cu_cycle Cu(I) Cycle (forms Cu-acetylide) cu_cycle->transmetal R'-C≡C-Cu

Application Note: Selective Benzylic Bromination of 5-Bromo-2-fluorotoluene using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the selective benzylic bromination of 5-Bromo-2-fluorotoluene to synthesize 5-Bromo-2-fluorobenzyl bromide. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2] The protocol emphasizes the use of safer solvents as alternatives to the traditionally used carbon tetrachloride and outlines procedures for reaction setup, monitoring, work-up, and purification.

Reaction Principle and Scheme

The bromination of the methyl group of this compound proceeds via a free-radical chain mechanism. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, which is the most reactive site due to the stability of the resulting benzyl radical.[3] The benzyl radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Reaction:

This compound + N-Bromosuccinimide (NBS) ---(Initiator, Heat/Light)--> 5-Bromo-2-fluorobenzyl bromide + Succinimide

Materials and Reagents

Proper handling and purification of reagents are critical for success. Notably, N-Bromosuccinimide can degrade over time, turning yellow or brown due to the formation of Br₂.[4] It is recommended to recrystallize NBS from hot water if it is not a pure white solid to ensure high yields and minimize side reactions.[4]

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (per 10 mmol scale)Molar Equivalents
This compoundC₇H₆BrF189.031.89 g (10.0 mmol)1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.87 g (10.5 mmol)1.05
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2182 mg (0.5 mmol)0.05
Acetonitrile (CH₃CN)C₂H₃N41.0520 mL-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93For extraction/chromatography-
HexaneC₆H₁₄86.18For chromatography-
Ethyl AcetateC₄H₈O₂88.11For chromatography-
Saturated NaHCO₃ solutionNaHCO₃84.01For work-up-
BrineNaCl58.44For work-up-
Anhydrous Na₂SO₄ / MgSO₄Na₂SO₄ / MgSO₄142.04 / 120.37For drying-

Experimental Protocol

This procedure is adapted for a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

3.1 Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.89 g, 10.0 mmol).

  • Add 20 mL of acetonitrile. Stir the mixture until the starting material is fully dissolved. Using acetonitrile avoids hazardous chlorinated solvents like CCl₄.[5][6]

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv). A slight excess of NBS is used to ensure full conversion of the starting material.[5]

  • Add the radical initiator, AIBN (82 mg, 0.5 mmol, 0.05 equiv). Alternatively, benzoyl peroxide can be used.[7]

  • Fit the condenser and place the flask in a heating mantle on a magnetic stirrer plate.

3.2 Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain a gentle reflux.

  • Initiation can also be achieved or enhanced using a light source, such as a household compact fluorescent lamp placed near the flask.[5]

  • Monitor the reaction progress. The reaction can be followed by observing the solid NBS (denser than the solvent) at the bottom of the flask being consumed and replaced by succinimide, which is less dense and will float.[8]

  • Alternatively, monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The reaction is complete when the starting material spot is no longer visible. The reaction typically takes 2-4 hours.

3.3 Work-up Procedure

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to precipitate the maximum amount of the succinimide by-product.

  • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.

  • Transfer the filtrate to a separatory funnel. Dilute the filtrate with 50 mL of dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution, 25 mL of water, and finally 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.4 Purification

  • The crude product, 5-Bromo-2-fluorobenzyl bromide, can be purified by silica gel flash chromatography.[5]

  • Prepare a column with silica gel and equilibrate with hexane.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to isolate the pure product.

  • Combine the fractions containing the product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-fluorobenzyl bromide.

Safety Precautions

  • This compound: Handle in a fume hood. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust. Reactions involving NBS can be exothermic, so proceed with caution on a larger scale.[9] Store refrigerated.[10]

  • AIBN/Benzoyl Peroxide: Potentially explosive with heat or shock. Handle with care.

  • Acetonitrile/Dichloromethane: Flammable and toxic solvents. Handle only in a fume hood.

  • 5-Bromo-2-fluorobenzyl bromide (Product): Benzyl bromides are potent lachrymators (tear-producing agents) and irritants. Handle the purified product with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

experimental_workflow reagents 1. Reagent Preparation (this compound, NBS, AIBN) in Acetonitrile setup 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->setup Combine reaction 3. Reaction (Reflux with Heat/Light) setup->reaction Initiate monitoring 4. Monitoring (TLC / Visual) reaction->monitoring In Progress monitoring->reaction Continue workup 5. Work-up (Cool, Filter, Wash, Dry) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification Crude Product product 7. Final Product (5-Bromo-2-fluorobenzyl bromide) purification->product Pure Product

Caption: Workflow for the synthesis of 5-Bromo-2-fluorobenzyl bromide.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-fluorotoluene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 5-bromo-2-fluorotoluene and its key derivative, 5-bromo-2-fluorobenzyl bromide. These compounds are valuable building blocks in the pharmaceutical industry, serving as crucial intermediates in the synthesis of a wide range of therapeutic agents. The protocols provided are designed to be scalable for industrial production, focusing on efficiency, safety, and product purity.

Introduction

This compound is a substituted aromatic hydrocarbon containing both bromine and fluorine atoms. This unique combination of halogens imparts specific reactivity and physicochemical properties, making it a versatile intermediate in organic synthesis. Its derivatives are integral to the development of novel pharmaceuticals and agrochemicals. The demand for high-purity this compound and its derivatives necessitates robust and scalable synthetic methods. This document outlines two primary industrial-scale synthetic routes to this compound and a subsequent derivatization to 5-bromo-2-fluorobenzyl bromide.

Applications in Drug Development

This compound and its derivatives are key components in the synthesis of a variety of biologically active molecules. The presence of the fluoro and bromo substituents allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. These compounds are frequently employed in the synthesis of:

  • Enzyme inhibitors: The fluorinated aromatic ring can enhance binding affinity and metabolic stability.

  • Receptor agonists and antagonists: The bromo- and fluoro-substituted scaffold can be elaborated to target specific biological receptors.

  • Antiviral and anticancer agents: These intermediates are used to construct complex heterocyclic systems with therapeutic properties.

Synthetic Routes for this compound

Two principal methods are employed for the large-scale synthesis of this compound: electrophilic bromination of 2-fluorotoluene and the Sandmeyer reaction starting from 4-bromo-2-fluoroaniline.

Route 1: Electrophilic Bromination of 2-Fluorotoluene

This method involves the direct bromination of commercially available 2-fluorotoluene using bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide. The fluorine and methyl groups on the aromatic ring direct the incoming electrophile (bromine) to the para position, yielding the desired this compound.

G 2-Fluorotoluene 2-Fluorotoluene ReactionVessel Electrophilic Bromination 2-Fluorotoluene->ReactionVessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->ReactionVessel Iron(III) Bromide (FeBr3) Iron(III) Bromide (FeBr3) Iron(III) Bromide (FeBr3)->ReactionVessel Catalyst Purification Distillation/ Crystallization ReactionVessel->Purification This compound This compound FinalProduct High-Purity This compound Purification->FinalProduct G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline DiazoniumSalt 4-Bromo-2-fluorobenzenediazonium bromide 4-Bromo-2-fluoroaniline->DiazoniumSalt SodiumNitrite Sodium Nitrite (NaNO2) SodiumNitrite->DiazoniumSalt Acid Hydrobromic Acid (HBr) Acid->DiazoniumSalt Reaction Deamination DiazoniumSalt->Reaction CopperBromide Copper(I) Bromide (CuBr) CopperBromide->Reaction Catalyst Product This compound Reaction->Product G Start This compound Reaction Radical Bromination Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Product 5-Bromo-2-fluorobenzyl bromide Reaction->Product Purification Crystallization Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluorotoluene.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the optimization of Suzuki-Miyaura reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low, or I'm observing no product formation. What are the most likely causes and how can I improve the outcome?

Low or no yield in the Suzuki coupling of this compound is a common issue, often stemming from the electronic properties of the substrate. The methyl group is electron-donating, which can make the aryl bromide less reactive towards the initial oxidative addition step in the catalytic cycle.[1][2]

Potential Solutions:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.[3][4] Consider screening more robust systems.

    • Bulky, Electron-Rich Ligands: Use ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other trialkylphosphines.[2][5] These ligands promote the rate-determining oxidative addition step for electron-rich aryl bromides.[1][5]

    • N-Heterocyclic Carbene (NHC) Ligands: These have also shown high efficacy in couplings of various aryl bromides.[6]

    • Pre-catalyst Choice: Using a stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species can be beneficial.[7]

  • Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step.[8]

    • If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[9][10]

  • Solvent System: Aprotic polar solvents are commonly used.[9]

    • Mixtures of solvents like 1,4-dioxane/water, THF/water, or toluene/water are frequently employed.[11][12] The ratio of the organic solvent to water can significantly influence the reaction rate and should be optimized.[12]

  • Reaction Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can often overcome the activation barrier.[9] Microwave irradiation can also significantly shorten reaction times and improve yields.[13]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and deactivate the catalyst.[5] Proper degassing of all solvents and reagents is essential.[9][14]

Q2: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[5]

Potential Solutions:

  • Rigorous Degassing: This is the most effective way to minimize homocoupling. Use techniques like three freeze-pump-thaw cycles or bubble a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes) before adding the catalyst.[9][14]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources, which require an initial reduction step that can be complex.[5]

  • Minimize Reaction Time: Optimize the reaction so that it proceeds to completion as quickly as possible, reducing the time the boronic acid is exposed to potentially oxidizing conditions.

Q3: My starting material is being consumed, but the main byproduct is 2-fluorotoluene instead of my desired product. What is causing this?

This side reaction is known as proto-debromination or dehalogenation.[5][9] It occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom. This typically indicates that the catalytic cycle is inefficient, and the intermediate palladium complex is undergoing a side reaction before reductive elimination can occur.[5]

Potential Solutions:

  • Improve Catalyst Efficiency: This is the key to outcompeting the proto-debromination pathway.

    • Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) to accelerate the oxidative addition and subsequent steps of the desired cross-coupling cycle.[2][9]

  • Re-evaluate Base and Solvent: The choice of base and solvent can influence the stability and reactivity of intermediates in the catalytic cycle. Screening different bases and solvents may suppress this side reaction.

Recommended Starting Conditions for Optimization

For a substrate like this compound, starting with a proven catalyst system for electron-rich aryl bromides is recommended. Below is a table summarizing potential conditions to screen.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Potential Yield
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100High
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100High
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME or THF/H₂O (4:1)80-90Moderate to High
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (8:1:1)100Variable, often lower

Key Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand (High-Yield Potential)

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11][13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11][15]

Protocol 2: Procedure using a Common Pre-catalyst (Pd(dppf)Cl₂)

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Evacuate the flask and backfill with Argon.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-12 hours.[4]

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Visual Diagrams

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex trans Transmetalation pd2_complex->trans R²B(OR)₂ + Base pd2_r2 R¹-Pd(II)L_n-R² trans->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification setup 1. Add Reactants & Base to Oven-Dried Flask catalyst 2. Add Catalyst/Ligand setup->catalyst degas 3. Seal, Evacuate/Backfill, Add Degassed Solvents catalyst->degas heat 4. Heat and Stir (80-120 °C) degas->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute, Perform Aqueous Workup monitor->workup purify 7. Purify via Column Chromatography workup->purify characterize 8. Characterize Product purify->characterize

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed check_sm Is Starting Material Consumed? start->check_sm no_sm_consumed Reaction Stalled check_sm->no_sm_consumed No yes_sm_consumed Side Reaction Dominates check_sm->yes_sm_consumed Yes optimize_catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) no_sm_consumed->optimize_catalyst optimize_base Screen Stronger Base (K₃PO₄, Cs₂CO₃) no_sm_consumed->optimize_base optimize_temp Increase Temperature no_sm_consumed->optimize_temp check_byproducts Identify Main Byproduct(s) yes_sm_consumed->check_byproducts debromination Proto-debromination Product check_byproducts->debromination Debrominated SM homocoupling Boronic Acid Homocoupling check_byproducts->homocoupling Dimer of Boronic Acid fix_debromination Use More Electron-Rich/ Bulky Ligand to Accelerate Desired Coupling debromination->fix_debromination fix_homocoupling Improve Degassing (Freeze-Pump-Thaw) homocoupling->fix_homocoupling

Caption: A decision tree to guide troubleshooting for low-yield reactions.

References

Technical Support Center: Grignard Reagent Formation from 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 5-Bromo-2-fluorotoluene. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the formation of 2-fluoro-5-methylphenylmagnesium bromide?

A1: The two most significant side reactions are Wurtz coupling and benzyne formation. Wurtz coupling results in the homodimerization of the starting material to form 4,4'-difluoro-2,2'-dimethylbiphenyl. Benzyne formation occurs through the elimination of magnesium bromide fluoride from the Grignard reagent, leading to a highly reactive aryne intermediate that can undergo various subsequent reactions, reducing the yield of the desired Grignard reagent.

Q2: How can I minimize the formation of the Wurtz coupling product?

A2: Minimizing the Wurtz coupling product, 4,4'-difluoro-2,2'-dimethylbiphenyl, can be achieved by controlling the reaction conditions. Key strategies include:

  • Slow Addition of the Aryl Halide: A slow, dropwise addition of this compound to the magnesium suspension helps to maintain a low local concentration of the aryl halide, thereby reducing the likelihood of it reacting with the newly formed Grignard reagent.[1]

  • Temperature Control: Maintaining a moderate reaction temperature is crucial. While initiation may require gentle warming, the reaction is exothermic. Excessive temperatures can accelerate the rate of Wurtz coupling.[1]

  • Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard. For some aryl halides, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF.

Q3: What is benzyne formation and why is it a problem with this specific substrate?

A3: The fluorine atom ortho to the magnesium-bearing carbon in the Grignard reagent (2-fluoro-5-methylphenylmagnesium bromide) makes it susceptible to benzyne formation. The Grignard reagent can eliminate MgBrF to form 4-methylbenzyne. This highly reactive intermediate can then react with other species in the reaction mixture, including unreacted Grignard reagent, leading to a variety of byproducts and a lower yield of the desired organometallic.

Q4: Are there specific methods to activate the magnesium for this reaction?

A4: Yes, activating the magnesium is critical for a successful Grignard reaction. The passivating layer of magnesium oxide on the surface of the magnesium turnings must be disrupted. Common activation methods include:

  • Iodine: Adding a small crystal of iodine can chemically etch the magnesium surface.

  • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane readily reacts with magnesium, exposing a fresh metal surface.

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere can physically break the oxide layer.

Q5: What are the ideal solvent conditions for this Grignard reaction?

A5: Anhydrous ethereal solvents are essential for Grignard reagent formation. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. The choice can influence the reaction rate and side product formation. THF is generally a better solvent for aryl Grignards due to its higher coordinating ability, which can help stabilize the Grignard reagent. However, for substrates prone to Wurtz coupling, diethyl ether might be a better choice. It is imperative that the solvent is strictly anhydrous, as any trace of water will quench the Grignard reagent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure this compound.1. Activate the magnesium using a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvent. 3. Purify the this compound by distillation.
Low yield of the desired Grignard reagent. 1. Significant Wurtz coupling. 2. Benzyne formation. 3. Incomplete reaction. 4. Reaction with atmospheric moisture or oxygen.1. Decrease the addition rate of the aryl bromide. Maintain a lower reaction temperature. Consider switching from THF to diethyl ether. 2. Perform the reaction at a lower temperature to disfavor the elimination reaction. 3. Ensure the magnesium is in excess and allow for sufficient reaction time. 4. Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).
Formation of a significant amount of a white precipitate. This is likely the Wurtz coupling product, 4,4'-difluoro-2,2'-dimethylbiphenyl, which can be a solid.Follow the recommendations for minimizing Wurtz coupling. Slower addition and lower temperatures are key.
Darkening of the reaction mixture. This can be due to the formation of finely divided metal byproducts from side reactions or impurities in the magnesium.While some color change is normal, excessive darkening can indicate decomposition. Ensure high-purity magnesium and starting materials are used.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Reagent and Wurtz Coupling Product

SolventTemperature (°C)Addition Time (min)Yield of Grignard Reagent (%) (estimated)Yield of 4,4'-difluoro-2,2'-dimethylbiphenyl (%) (estimated)
Diethyl Ether35 (reflux)6075-8510-20
Tetrahydrofuran (THF)66 (reflux)6065-7520-30
2-Methyltetrahydrofuran (2-MeTHF)80 (reflux)6080-905-15

Note: The yields presented are estimates based on general trends in Grignard reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Formation of 2-fluoro-5-methylphenylmagnesium bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing side reactions.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or 2-methyltetrahydrofuran

  • Iodine (one small crystal)

  • Anhydrous work-up and quenching reagents

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a nitrogen flow until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small amount of anhydrous solvent (diethyl ether or 2-MeTHF) to cover the magnesium. Prepare a solution of this compound in the same anhydrous solvent in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, greyish suspension.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise over a period of at least 60 minutes to maintain a gentle reflux. Use an external water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-brown solution is the Grignard reagent, ready for subsequent use.

Visualizations

Side_Reactions Side Reactions in Grignard Formation of 2-fluoro-5-methylphenylmagnesium bromide Aryl_Bromide This compound Grignard 2-fluoro-5-methylphenylmagnesium bromide Aryl_Bromide->Grignard + Mg Wurtz_Coupling Wurtz Coupling Aryl_Bromide->Wurtz_Coupling Mg Mg Mg->Grignard Grignard->Wurtz_Coupling + this compound Benzyne_Formation Benzyne Formation Grignard->Benzyne_Formation - MgBrF Wurtz_Product 4,4'-difluoro-2,2'-dimethylbiphenyl Wurtz_Coupling->Wurtz_Product Benzyne 4-methylbenzyne Benzyne_Formation->Benzyne Benzyne_Products Benzyne-derived byproducts Benzyne->Benzyne_Products

Caption: Key reaction pathways in the formation of 2-fluoro-5-methylphenylmagnesium bromide.

Troubleshooting_Workflow Troubleshooting Workflow for Grignard Reaction Initiation Start Reaction Fails to Initiate Check_Anhydrous Are all glassware and solvents strictly anhydrous? Start->Check_Anhydrous Dry_Apparatus Flame-dry glassware and use freshly distilled solvent Check_Anhydrous->Dry_Apparatus No Check_Mg_Activation Is the magnesium activated? Check_Anhydrous->Check_Mg_Activation Yes Dry_Apparatus->Check_Anhydrous Activate_Mg Activate Mg with I2, 1,2-dibromoethane, or crushing Check_Mg_Activation->Activate_Mg No Check_Purity Is the this compound pure? Check_Mg_Activation->Check_Purity Yes Activate_Mg->Check_Mg_Activation Purify_Halide Purify by distillation Check_Purity->Purify_Halide No Success Reaction Initiates Check_Purity->Success Yes Purify_Halide->Check_Purity

Caption: A logical workflow for troubleshooting common issues with Grignard reaction initiation.

References

Technical Support Center: Purification of 5-Bromo-2-fluorotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-2-fluorotoluene reaction products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue ID: PUR-001

Question: My final product purity is lower than expected after distillation, and I suspect the presence of isomers. How can I improve the separation?

Answer: The presence of isomeric impurities is a common challenge in the synthesis of polysubstituted aromatic compounds due to their similar physical properties.[1][2] To improve separation by distillation, consider the following:

  • Fractional Distillation: Employ fractional distillation with a high-efficiency column, such as a Vigreux or packed column. This increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.

  • Reduced Pressure (Vacuum Distillation): Performing the distillation under reduced pressure lowers the boiling points of the compounds, which can help prevent thermal decomposition and may improve the boiling point separation between isomers. The boiling point of this compound is reported as 94-95 °C at 50 mmHg.[3][4]

  • Careful Fraction Collection: Monitor the distillation temperature closely and collect narrow fractions. Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the impurity profile and combine only the purest fractions.

Issue ID: PUR-002

Question: I am having difficulty achieving good separation of this compound from byproducts using column chromatography. What are the likely causes and solutions?

Answer: Poor separation during column chromatography can stem from several factors. Here are some common causes and their solutions:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the desired product from impurities.

    • Solution: Develop an optimal eluent system using Thin-Layer Chromatography (TLC). A common eluent for similar compounds is a mixture of hexane and ethyl acetate (EtOAc).[5] Adjust the ratio to achieve a good separation of spots on the TLC plate.

  • Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands.

    • Solution: Reduce the amount of crude product loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio of product to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A wet slurry packing method is often preferred to minimize air bubbles and channels.

  • Co-elution of Impurities: Some impurities may have very similar polarity to the product, making separation by standard silica gel chromatography difficult.

    • Solution: Consider using a different stationary phase, such as alumina, or employ a gradient elution method, where the polarity of the eluent is gradually increased during the separation.

Issue ID: PUR-003

Question: After recrystallization, my this compound product is oily or has a low yield. What can I do to improve this?

Answer: Oiling out or low recovery during recrystallization are common issues that can often be resolved by optimizing the procedure.

  • "Oiling Out" (Product separates as a liquid): This can happen if the crude material is highly impure or if the solution is too concentrated.

    • Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also help induce proper crystallization.

  • Low Yield: This is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

Issue ID: PUR-004

Question: The purified this compound has a yellow or brown discoloration. What is the cause and how can it be removed?

Answer: Discoloration is typically due to the presence of trace, often highly conjugated, impurities or degradation products.

  • Cause: These colored impurities can arise from side reactions during the synthesis, such as the formation of azo compounds if a diazotization reaction was involved, or from oxidation of the product.

  • Solution: Treat a solution of the crude product in an appropriate solvent with activated carbon. The activated carbon will adsorb the colored impurities. The carbon is then removed by hot filtration before proceeding with crystallization or another purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Isomeric Byproducts: Other isomers of bromofluorotoluene that are formed during the bromination of 2-fluorotoluene.

  • Unreacted Starting Materials: Residual 2-fluorotoluene or brominating agent.

  • Byproducts from Side Reactions: Depending on the synthetic route, byproducts such as di-brominated species or phenolic compounds (if diazonium salt intermediates are used) may be present.[2]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: The following techniques are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the desired product and identifying and quantifying isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the product's purity.

Q3: What is the recommended general strategy for purifying crude this compound?

A3: A multi-step approach is often the most effective:

  • Initial Wash: Start by washing the crude product with a dilute aqueous solution (e.g., sodium bicarbonate or sodium bisulfite) to remove acidic or basic impurities and unreacted reagents.

  • Primary Purification: Use either fractional distillation under reduced pressure or column chromatography as the primary method to remove the bulk of the impurities.

  • Final Polishing: If necessary, perform a final recrystallization to achieve high purity and obtain a crystalline solid product.

Data Presentation

Table 1: Boiling Points of this compound and Related Isomers

CompoundCAS NumberBoiling Point (°C)Pressure (mmHg)
This compound 51437-00-494-9550
2-Bromo-5-fluorotoluene452-63-1177760
4-Bromo-3-fluorotoluene452-74-4187-188760
2-Bromo-6-fluorotoluene1422-54-4Not readily available-

Note: The significant differences in atmospheric boiling points suggest that fractional distillation can be an effective separation method for some isomers, while the similar boiling points under vacuum for others highlight the purification challenge.

Table 2: Illustrative Purification Efficiencies for Halogenated Toluene Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical YieldNotes
Fractional Distillation85-90%>98%70-85%Highly dependent on the boiling point difference of impurities.
Column Chromatography80-95%>99%60-80%Yield can be lower due to product loss on the column.
Recrystallization95-98%>99.5%50-90%Best suited as a final polishing step. Yield depends on the purity of the starting material.

Disclaimer: The data in this table is based on typical results for the purification of halogenated aromatic compounds and should be considered illustrative. Actual results will vary depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column to ensure proper equilibration between the liquid and vapor phases.

  • Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of the product (approx. 94-95 °C at 50 mmHg), collect the main fraction in a clean receiving flask.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) that provides good separation of the product from impurities.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not at room temperature. Common choices for similar compounds include ethanol, methanol, or hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should crystallize out. Cooling in an ice bath can further increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

G cluster_start Initial Observation cluster_analysis Analysis cluster_impurities Impurity Type cluster_solutions Purification Strategy start Crude Product Impure analysis Analyze by GC-MS start->analysis isomers Isomeric Impurities? analysis->isomers baseline Baseline/Tarry Material? analysis->baseline colored Colored Impurities? analysis->colored distillation Fractional Distillation isomers->distillation Yes chromatography Column Chromatography isomers->chromatography Yes baseline->chromatography Yes charcoal Activated Carbon Treatment colored->charcoal Yes recrystallization Recrystallization distillation->recrystallization chromatography->recrystallization charcoal->recrystallization G cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Polishing crude_product Crude Reaction Mixture wash Wash with NaHCO3/H2O crude_product->wash extract Extract with Organic Solvent wash->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Distillation OR Chromatography concentrate->purification_choice recrystallize Recrystallization purification_choice->recrystallize final_product Pure this compound recrystallize->final_product

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 5-Bromo-2-fluorotoluene.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

  • Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product formation. What are the likely causes and how can I improve the outcome?

  • Answer: Low conversion when using this compound can often be attributed to challenges in the oxidative addition step of the catalytic cycle, which can be influenced by both steric and electronic factors. Here is a systematic approach to troubleshooting this issue:

    • Inadequate Catalyst System: The steric hindrance from the ortho-fluoro and meta-methyl groups, combined with the electron-donating nature of the methyl group, can render standard palladium catalysts like Pd(PPh₃)₄ less effective.[1][2] The electron-rich nature of the aromatic ring can slow down the oxidative addition to the Pd(0) center.[1]

      • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended for this class of substrate. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands are designed to promote oxidative addition with challenging aryl halides.

    • Suboptimal Base: The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for efficient transmetalation.[3] An inappropriate or weak base can lead to poor reaction rates.

      • Solution: Screen a variety of bases. For Suzuki-Miyaura reactions, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] Stronger bases like K₃PO₄ are often effective for challenging couplings.[4] Ensure the base is of high purity and, if the reaction is sensitive to water, that it is anhydrous.

    • Insufficient Reaction Temperature: The activation energy for the oxidative addition of sterically hindered and electron-rich aryl bromides can be high, requiring elevated temperatures.

      • Solution: Incrementally increase the reaction temperature. Typical temperatures for Suzuki-Miyaura couplings range from 80 °C to 110 °C.[4] Monitoring the reaction at different temperatures can help identify the optimal condition without causing decomposition of starting materials or the catalyst.

Issue 2: Significant Formation of Byproducts

  • Question: I am observing significant byproducts in my reaction mixture, such as homocoupling of the boronic acid or dehalogenation of the starting material. How can I minimize these side reactions?

  • Answer: The formation of byproducts competes with the desired cross-coupling reaction, leading to lower yields and complicating purification. Here are common side reactions and strategies to mitigate them:

    • Homocoupling of the Boronic Acid: This involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or certain palladium species.[3]

      • Solution: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[4] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help, but a large excess should be avoided as it can favor homocoupling.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of the corresponding arene without the boron functionality.

      • Solution: While many Suzuki-Miyaura reactions tolerate or even benefit from the presence of some water, excessive water can promote protodeboronation. If this is a suspected issue, consider using anhydrous solvents and ensuring the base is dry. Alternatively, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can circumvent this problem.[4]

    • Dehalogenation: The bromine atom on this compound is replaced by a hydrogen atom.

      • Solution: This side reaction can sometimes be suppressed by changing the ligand or base.[5] Screening different reaction conditions, such as a lower reaction temperature, may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening, a palladium catalyst loading of 1-3 mol% is a common starting point. For highly efficient catalyst systems utilizing bulky phosphine ligands, it may be possible to reduce the loading to as low as 0.5 mol% upon optimization. For particularly challenging coupling partners, a higher loading of up to 5 mol% might be necessary.

Q2: How do the fluorine and methyl substituents on this compound affect the reaction?

A2: The ortho-fluorine and meta-methyl groups introduce steric hindrance around the bromine atom, which can slow down the rate of oxidative addition.[2] The methyl group is electron-donating, which increases the electron density of the aromatic ring, potentially making oxidative addition more difficult compared to electron-deficient aryl bromides.[1] Therefore, a more active catalyst system, such as one with a Buchwald ligand, is often required to achieve good yields.

Q3: Which solvents are recommended for this reaction?

A3: A variety of solvents can be used for Suzuki-Miyaura reactions. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often in a mixture with water (e.g., 4:1 or 5:1 v/v).[4] Aprotic polar solvents such as N,N-dimethylformamide (DMF) or toluene can also be effective. The choice of solvent can influence the solubility of the reagents and the activity of the catalyst, so screening may be necessary for optimal results.

Q4: When should I consider using a boronic ester instead of a boronic acid?

A4: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.[4] If you are experiencing issues with the stability of your boronic acid under the reaction conditions, or if you need to purify the organoboron reagent by chromatography, using a boronic ester is a good strategy.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandTypical Catalyst Loading (mol%)Typical Ligand:Pd RatioRecommended BaseCommon SolventsTemperature (°C)
Pd(OAc)₂SPhos1 - 22:1K₃PO₄ or Cs₂CO₃Toluene, Dioxane/H₂O80 - 110
Pd₂(dba)₃XPhos1 - 22:1 - 4:1K₃PO₄ or Cs₂CO₃Toluene, Dioxane/H₂O80 - 110
Pd(OAc)₂RuPhos1 - 22:1K₃PO₄ or K₂CO₃Dioxane/H₂O, THF/H₂O80 - 110
Pd(dppf)Cl₂(integrated)2 - 5N/AK₂CO₃ or Na₂CO₃DME, DMF, Toluene80 - 100

Note: The optimal conditions are dependent on the specific boronic acid coupling partner and should be determined through experimental optimization.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 190 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup1 Combine this compound, boronic acid, and base in a flame-dried Schlenk flask setup2 Evacuate and backfill with inert gas (3x) setup1->setup2 setup3 Add Pd catalyst and ligand under inert atmosphere setup2->setup3 setup4 Add degassed solvents setup3->setup4 exec1 Heat to desired temperature (e.g., 80-110 °C) with stirring setup4->exec1 exec2 Monitor reaction progress (TLC, GC-MS) exec1->exec2 workup1 Cool to room temperature exec2->workup1 workup2 Aqueous work-up and extraction with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 troubleshooting_guide start Low or No Product Yield? q1 Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->q1 Check Catalyst q2 Have you tried increasing the reaction temperature? start->q2 Check Temperature q3 Are significant byproducts (homocoupling, dehalogenation) observed? start->q3 Check Byproducts a1_yes Screen different bases (K₃PO₄, Cs₂CO₃) and solvents. q1->a1_yes Yes a1_no Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). q1->a1_no No a2_yes Consider catalyst deactivation. Ensure inert atmosphere. q2->a2_yes Yes a2_no Incrementally increase temperature (e.g., to 100-110 °C). q2->a2_no No a3_yes Ensure rigorous degassing. Consider using boronic esters. Screen different ligands/bases. q3->a3_yes Yes a3_no Re-evaluate starting material purity and stoichiometry. q3->a3_no No

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluorotoluene. The synthesis, which typically involves the diazotization of 2-fluoro-5-aminotoluene followed by a Sandmeyer reaction, presents significant thermal hazards. This document is structured to offer field-proven insights, troubleshooting guidance in a direct question-and-answer format, and detailed, safety-oriented protocols to empower users to manage these exothermic reactions safely and effectively.

Understanding the Hazard: The Chemistry of the Exotherm

The synthesis of this compound is a classic two-step process involving highly energetic intermediates. A failure to appreciate and control the thermodynamics of these steps can lead to thermal runaway events, compromising safety, yield, and product purity.

Step 1: Diazotization of 2-fluoro-5-aminotoluene

The initial step is the conversion of the primary aromatic amine, 2-fluoro-5-aminotoluene, into its corresponding aryldiazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr, H₂SO₄).

  • Why is it Exothermic? The formation of the diazonium salt is a rapid and highly exothermic reaction. The enthalpy of reaction for diazotizations typically ranges from -65 to -150 kJ/mol.[1] This heat is generated quickly and, if not effectively dissipated, can raise the temperature of the reaction mixture significantly.

  • The Core Risk: The primary danger lies in the thermal instability of the aryldiazonium salt intermediate.[1][2][3] If the temperature rises, the salt begins to decompose, releasing nitrogen gas (N₂) and generating highly reactive species. This decomposition is itself exothermic, creating a dangerous feedback loop that can lead to a violent runaway reaction and vessel pressurization.[4][5] For many diazonium salts, the onset of significant decomposition can occur at temperatures as low as 27-40°C.[3][6]

Step 2: The Sandmeyer Reaction

The subsequent Sandmeyer reaction involves the displacement of the diazonium group with a bromide, using a copper(I) bromide (CuBr) catalyst.

  • Why is it Exothermic? This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical.[9] The subsequent steps to form the final product and regenerate the catalyst are also exothermic.

  • The Core Risk: The primary hazard in this step is the rapid and often uncontrollable evolution of nitrogen gas if the diazonium salt solution is added too quickly to the heated catalyst solution or if localized hotspots form. This can lead to foaming, splashing, and a rapid increase in pressure. Side reactions, such as the formation of phenols or biaryl compounds, can also occur if the temperature is not well-controlled, reducing yield and complicating purification.[10]

Troubleshooting Guide: Question & Answer

This section addresses specific issues you might encounter during the synthesis.

Q1: My reactor temperature is spiking more than 5°C above the setpoint (e.g., 0-5°C) during the sodium nitrite addition. What should I do immediately, and what are the likely causes?

A1:

  • Immediate Actions:

    • Stop the sodium nitrite addition immediately. This is the most critical step to prevent adding more fuel to the exothermic reaction.

    • Ensure maximum cooling is applied to the reactor jacket.

    • Maintain vigorous stirring to ensure homogeneity and maximize heat transfer to the cooling jacket.

    • If the temperature continues to rise and approaches a critical limit (e.g., 15-20°C), prepare to execute an emergency quench. A pre-chilled solution of sulfamic acid or urea can be used to destroy excess nitrous acid, halting the diazotization.

  • Likely Causes & Prevention:

    • Addition Rate is Too High: The rate of heat generation is exceeding the reactor's heat removal capacity. Solution: Reduce the addition rate significantly. For scale-up processes, a reaction calorimeter should be used to determine the maximum safe addition rate.[11]

    • Inadequate Cooling: The cooling system may be inefficient or overwhelmed. Solution: Ensure the coolant is at the correct temperature and flow rate. For larger scales, consider using a more powerful cooling unit or a reactor with a better surface-area-to-volume ratio.

    • Poor Mixing: Localized "hot spots" are forming where the sodium nitrite is being added, leading to accelerated reaction and decomposition. Solution: Ensure the stirring is efficient and creates a good vortex. For viscous mixtures, consider a different impeller design. Subsurface addition of the nitrite solution is often preferable to surface addition.

Q2: I'm observing brown/orange fumes (NOx gases) and excessive foaming during the diazotization. What does this signify?

A2:

  • What it Signifies: The observation of brown nitrogen dioxide (NO₂) fumes is a clear indicator of undesirable side reactions and potential temperature control issues. It suggests that the nitrous acid is decomposing or reacting in unintended ways, which can happen if the temperature is too high or if there are localized areas of high nitrite concentration.[12] Excessive foaming is often caused by the rapid evolution of nitrogen gas from the decomposition of the unstable diazonium salt.[13]

  • Corrective Actions & Prevention:

    • Immediately halt the reagent addition and check the reactor temperature.

    • Improve mixing to break up the foam and ensure better temperature distribution.

    • Prevention: The best procedure is to add the amine to the acid first, cool the mixture thoroughly, and then add the sodium nitrite solution slowly below the surface of the liquid.[2][14] This ensures the nitrite reacts immediately and does not accumulate. Adding an anti-foaming agent or a layer of an inert, high-boiling solvent like toluene can also help manage foam formation.[12][15]

Q3: My final product yield is low, and I have a significant amount of dark, tar-like byproduct. Is this related to poor exotherm control?

A3:

  • Yes, this is highly likely. Poor temperature control is a primary cause of low yields and byproduct formation.

    • During Diazotization: If the temperature rises, the diazonium salt can couple with itself or other reactive species, leading to the formation of colored azo compounds and other polymeric materials.[10]

    • During Sandmeyer: Elevated temperatures in the second step promote the reaction of the diazonium salt with water (which is the solvent), leading to the formation of 2-fluoro-5-methylphenol as a significant byproduct.[9][10] The aryl radical intermediate can also lead to biaryl byproducts.

  • Optimization Strategy:

    • Strictly maintain the diazotization temperature between 0°C and 5°C.[1][2][4]

    • During the Sandmeyer step, add the cold diazonium salt solution slowly to the copper(I) bromide solution, carefully controlling the rate to keep the reaction temperature within the optimal range (often gently warmed, but must be determined experimentally and controlled).

    • Ensure that all residual diazonium salt is quenched at the end of the reaction before workup and heating.[16]

Frequently Asked Questions (FAQs)

Q: What are the "Cardinal Rules" for safely handling diazonium salts?

A: Researchers at Dow Chemical Co. have outlined several key rules for handling these hazardous compounds.[14][16] The most critical are:

  • Assume they are explosive. Unless you have calorimetric data proving otherwise, treat all diazonium salts, especially in solid form, as potentially explosive.[2][14]

  • Keep the temperature low. For most aryl diazonium salts, the reaction should be kept below 5°C.[2][14]

  • Never allow the diazonium salt to precipitate or dry out. The solid salts are far more sensitive to shock, friction, and heat than when in solution.[2][16]

  • Use stoichiometric amounts of sodium nitrite. Excess nitrous acid can lead to side reactions and instability.[2][14] Any excess should be quenched (e.g., with sulfamic acid) before raising the temperature.[14]

  • Always have a quench solution ready. Before starting the reaction, have a pre-prepared and chilled quenching agent (e.g., aqueous hypophosphorous acid[6][16]) available to terminate the reaction in an emergency.

Q: How can I best configure my laboratory setup for optimal heat removal?

A:

  • Reactor Choice: Use a jacketed reactor vessel. The high surface-area-to-volume ratio of a jacketed reactor is far more efficient for heat transfer than using an ice bath with a standard round-bottom flask, especially at scale.

  • Cooling Fluid: Use a circulating chiller with a fluid like a glycol/water mixture that can be reliably maintained at a low temperature (e.g., -10°C to -5°C).

  • Stirring: Use an overhead mechanical stirrer with a properly sized and shaped impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure efficient mixing and heat transfer from the bulk of the liquid to the reactor wall. Magnetic stirring is often inadequate for viscous mixtures or larger volumes.

  • Baffles: For larger reactors, baffles can be used to improve mixing and prevent the formation of a central vortex, further enhancing heat transfer.

Q: What are the key process parameters I need to monitor and control?

A: A summary of critical parameters is provided in the table below.

ParameterStageRecommended Range/ControlRationale
Temperature Diazotization0 °C to 5 °CPrevents thermal decomposition of the diazonium salt, minimizing runaway risk and byproduct formation.[1][2]
Temperature SandmeyerMonitor & Control (e.g., 20-40 °C)Controls the rate of N₂ evolution and minimizes the formation of phenol byproducts. The optimal temperature may vary.
Addition Rate DiazotizationSlow, controlled (e.g., via syringe pump)Ensures the rate of heat generation does not exceed the rate of heat removal.[11]
Stirring Speed BothSufficient for good mixing/vortexPrevents localized hot spots and improves heat transfer to the cooling jacket.
pH DiazotizationStrongly Acidic (pH 1-2)Necessary for the formation and stability of the diazonium salt.[17]

Experimental Protocols & Visual Workflows

Protocol 1: Safe Diazotization of 2-fluoro-5-aminotoluene

WARNING: This procedure involves hazardous materials and a highly exothermic reaction. A proper risk assessment must be conducted. Perform this experiment in a fume hood, behind a blast shield, and with emergency quenching agents readily available.

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel (or syringe pump inlet). Circulate coolant through the jacket to pre-chill the reactor to 0°C.

  • Charge Reagents: To the reactor, charge 49% hydrobromic acid (HBr). Begin stirring and cool the acid to 0°C.

  • Amine Addition: Slowly add 2-fluoro-5-aminotoluene to the cold acid. The formation of the amine salt is exothermic; maintain the temperature between 0°C and 5°C throughout the addition.

  • Nitrite Solution Prep: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite (NaNO₂) in deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold NaNO₂ solution to the amine salt slurry dropwise via the addition funnel or syringe pump. CRITICAL: The addition rate must be carefully controlled to maintain the internal temperature between 0°C and 5°C.[13]

  • Digestion: After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 30-45 minutes to ensure the reaction is complete.[15]

  • Verification (Optional but Recommended): A spot test using starch-iodide paper can check for a slight excess of nitrous acid (indicated by a blue-black color), which confirms the amine has been fully consumed. If the test is negative, a tiny amount of additional NaNO₂ may be needed. If strongly positive, a small amount of sulfamic acid can be added to quench the excess.

Workflow: Managing a Thermal Excursion

The following diagram outlines the decision-making process upon detecting a temperature spike during the diazotization step.

Exotherm_Management Start Temperature Spike Detected (>5°C above setpoint) Action1 IMMEDIATE ACTION: Stop Reagent Addition Start->Action1 Action2 Increase Cooling to Maximum Action1->Action2 Check1 Is temperature decreasing? Action2->Check1 Success Temperature Stabilized. Resume protocol with 50% reduced addition rate & close monitoring. Check1->Success  Yes   Failure Temperature Still Rising or Uncontrolled? Check1->Failure  No   Action3 Prepare Emergency Quench (Pre-chilled sulfamic acid or hypophosphorous acid solution) Failure->Action3 Action4 EXECUTE QUENCH Add quenching agent slowly to control gas evolution. Action3->Action4 End Reaction Terminated Safely. Investigate Root Cause Before Restarting. Action4->End

Caption: Decision tree for emergency response to a thermal runaway event.

References

troubleshooting poor conversion in Heck reactions with 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor conversion in Heck reactions involving 5-Bromo-2-fluorotoluene. This substrate presents unique challenges due to the electronic effects of the methyl group and the steric hindrance from the ortho-fluorine atom.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with this compound showing low or no conversion?

A1: Poor conversion with this compound is often linked to a combination of steric hindrance and electronic effects. The fluorine atom at the ortho position sterically hinders the palladium catalyst's oxidative addition to the carbon-bromine bond. Additionally, the electron-donating methyl group can decrease the reactivity of the aryl bromide.[1][2] Inefficient catalyst systems, suboptimal reaction conditions (temperature, base, solvent), or catalyst deactivation are common culprits.

Q2: What is "palladium black," and how can I prevent its formation?

A2: "Palladium black" is a common term for aggregated, catalytically inactive palladium(0) species that precipitate out of the reaction mixture. Its formation signifies catalyst decomposition or deactivation. This is often caused by high temperatures, incorrect ligand-to-palladium ratios, or the absence of a stabilizing ligand. To prevent it, ensure you are using an appropriate ligand, consider lowering the reaction temperature, and maintain strict anaerobic conditions.

Q3: Can the purity of my this compound or other reagents affect the reaction?

A3: Absolutely. Impurities in the aryl bromide, alkene, solvent, or base can poison the palladium catalyst. Water and oxygen are particularly detrimental. Ensure your starting materials are pure and that your solvent is anhydrous and thoroughly degassed before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical.

Q4: My reaction starts but then stalls. What could be the cause?

A4: Reaction stalling often points to catalyst deactivation or instability over time, especially at the elevated temperatures required for challenging substrates.[2] The initial active catalyst may be consumed by side reactions or simply decompose. Consider using more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which are known to stabilize the palladium center and promote higher turnover numbers.[2][3][4]

Troubleshooting Guide

Issue 1: No or Minimal Product Formation (<10% conversion)

If you observe little to no formation of your desired product, follow this troubleshooting workflow.

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Start: Poor Conversion cat_check Is your catalyst system optimal for a hindered, electron-rich Ar-Br? start->cat_check cat_ligand Switch to a bulky, electron-rich ligand: - P(t-Bu)3 - XPhos - A suitable NHC ligand cat_check->cat_ligand No cat_pd Use a reliable Pd(0) precursor like Pd2(dba)3 or an in-situ generated system from Pd(OAc)2. cat_ligand->cat_pd temp_check Is the temperature high enough? cat_pd->temp_check temp_increase Increase temperature incrementally (e.g., 110°C -> 130°C). Consider a high-boiling solvent like NMP or DMA. temp_check->temp_increase No base_check Is the base appropriate? temp_increase->base_check base_change Try a stronger or different base. Inorganic: Cs2CO3, K3PO4 Organic: Cy2NMe base_check->base_change No reagent_check Are reagents pure and the system anaerobic? base_change->reagent_check reagent_purify Purify starting materials. Use anhydrous, degassed solvent. Ensure a proper inert atmosphere. reagent_check->reagent_purify No reagent_purify->start Re-attempt Reaction

Caption: Troubleshooting workflow for poor Heck reaction conversion.

Issue 2: Moderate Conversion (10-50%) with Significant Starting Material Remaining

This scenario suggests your chosen conditions are viable but not optimized.

ParameterPotential ProblemRecommended Solution
Catalyst Loading Insufficient catalyst for a challenging substrate.Increase catalyst loading from 1 mol% to 2-5 mol%.
Ligand:Palladium Ratio An incorrect ratio can lead to inactive species.For monodentate phosphines, a 2:1 to 4:1 ligand-to-Pd ratio is a good starting point.
Reaction Time The reaction is slow and has not reached completion.Extend the reaction time. Monitor by TLC or GC-MS at set intervals (e.g., 12h, 24h, 48h) to check for progress.
Solvent Choice Suboptimal solvent may affect solubility and reaction rate.Screen polar aprotic solvents like DMF, DMA, NMP, or dioxane.[5]
Base Strength The base may not be strong enough to efficiently regenerate the Pd(0) catalyst.Switch to a stronger inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

Data Presentation: Condition Screening for Hindered Aryl Bromides

While specific data for this compound is scarce, the following table summarizes typical results for the Heck reaction of sterically hindered or electron-rich aryl bromides (e.g., 2-Bromotoluene) with n-butyl acrylate, which can serve as a starting point for optimization.

Table 1: Illustrative Yields for Heck Coupling of Hindered Aryl Bromides with n-Butyl Acrylate Reaction conditions: Aryl Bromide (1 mmol), n-butyl acrylate (1.5 mmol), Base (2 mmol), Solvent (3 mL), 120-130°C, 24h.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventRepresentative Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF< 20%
2Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMA~65%
3Pd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cs₂CO₃Dioxane> 90%
4Pd(OAc)₂ (1)XPhos (2)K₃PO₄Toluene> 95%
5Pd(OAc)₂ (1)NoneK₂CO₃DMF< 5%

Data compiled from principles and typical outcomes reported in the literature for similar substrates.[1][3][6]

Experimental Protocols

General Protocol for Heck Reaction of this compound with an Alkene (e.g., n-Butyl Acrylate)

This protocol is a starting point and should be optimized based on your specific alkene and laboratory findings.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add the base (e.g., Cs₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and the ligand (e.g., P(t-Bu)₃, 0.015 mmol, 1.5 mol%).

  • Add the anhydrous, degassed solvent (3-4 mL).

  • Add this compound (1.0 mmol) followed by the alkene (1.5 mmol) via syringe.

  • Reaction: The flask is sealed, and the mixture is stirred and heated in an oil bath to the desired temperature (e.g., 110 °C).

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

G prep 1. Add Base to Flame-Dried Flask inert 2. Evacuate & Backfill with Argon (3x) prep->inert reagents 3. Add Pd Source & Ligand under Argon Flow inert->reagents solvent 4. Add Degassed Solvent reagents->solvent substrates 5. Add Aryl Bromide & Alkene solvent->substrates reaction 6. Seal & Heat (e.g., 110°C) substrates->reaction monitor 7. Monitor Progress (TLC / GC-MS) reaction->monitor workup 8. Cool, Dilute, & Filter monitor->workup purify 9. Purify via Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Heck reaction.

References

column chromatography conditions for purifying 5-Bromo-2-fluorotoluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-2-fluorotoluene derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.

Problem Possible Cause Recommended Solution
Poor Separation of Isomers Insufficient selectivity of the stationary phase.Consider using a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column, which can offer unique pi-pi interactions with halogenated aromatic compounds.[1][2][3]
Mobile phase polarity is not optimized.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation.[4][5] Experiment with gradients of ethyl acetate in hexanes or try alternative solvent systems like dichloromethane/methanol or hexane/acetone.[6]
Co-elution of Product with Impurities Similar polarity of the product and impurities.Employ a gradient elution strategy.[6][7] Start with a low polarity mobile phase and gradually increase the polarity to improve resolution. Consider using a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune selectivity.[8]
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Tailing of Peaks Interaction of the compound with acidic silica gel.Add a small amount of a modifier to the mobile phase. For basic impurities or products, adding a small percentage of triethylamine (0.1-1%) can reduce tailing.[9] For acidic compounds, a small amount of acetic or formic acid can be beneficial.[9]
Channeling in the column packing.Ensure the column is packed uniformly. Dry packing followed by careful wettening with the mobile phase can sometimes provide a more homogenous packing.
Product Degradation on the Column Sensitivity of the derivative to the acidic nature of silica gel.Use deactivated silica gel or an alternative stationary phase like alumina. Perform the chromatography at a lower temperature if the compound is thermally labile.
Irreproducible Results Variations in mobile phase composition.Prepare fresh mobile phase for each experiment and ensure accurate measurement of solvent ratios.
Inconsistent column packing.Develop a standardized protocol for column packing to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: Standard silica gel (60 Å, 230-400 mesh) is a common starting point for normal-phase chromatography.[4] However, for challenging separations involving isomers or closely related impurities, specialized stationary phases can provide better resolution. Aromatic stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl columns can offer enhanced selectivity for halogenated aromatic compounds due to different pi-pi interactions.[1][2][3] For reverse-phase chromatography, a C18 column is a standard choice.[1][2]

Q2: How do I select the optimal mobile phase for my separation?

A2: The best mobile phase is typically determined through systematic screening using thin-layer chromatography (TLC).[4][5] Start with a non-polar solvent system like a low percentage of ethyl acetate in hexanes and gradually increase the polarity. The ideal solvent system should provide a good separation between your target compound and any impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.

Q3: Should I use an isocratic or gradient elution?

A3: For simple purifications with well-separated components, isocratic elution (using a constant mobile phase composition) can be sufficient. However, for complex mixtures or when impurities have polarities close to the product, a gradient elution is highly recommended.[6][7] A gradient, where the polarity of the mobile phase is gradually increased over the course of the separation, generally provides better resolution and sharper peaks.[7]

Q4: My compound is not moving from the baseline, what should I do?

A4: If your compound is not eluting from the column, the mobile phase is likely not polar enough. You need to increase the polarity of your eluent system. For normal-phase chromatography, this means increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).

Q5: How can I visualize the separated compounds if they are not colored?

A5: The most common method for visualizing colorless compounds is by using TLC plates with a fluorescent indicator (e.g., F254). When the plate is exposed to UV light (typically at 254 nm), the compounds that absorb UV light will appear as dark spots. Alternatively, staining the TLC plate with a developing agent such as potassium permanganate or iodine can be used.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Prepare TLC Plates: Use silica gel coated aluminum plates with a fluorescent indicator (F254).

  • Spot the Sample: Dissolve a small amount of the crude this compound derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate.

  • Visualize: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Optimize: Repeat with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or trying other solvents like dichloromethane/methanol) until a system that provides good separation (Rf of the desired product between 0.2-0.4) is found.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Packing the Column:

    • Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

    • Dry Packing: Add the dry silica gel to the column and then carefully add the mobile phase, applying gentle pressure to ensure the solvent wets the entire stationary phase without creating channels.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to better band sharpness.[5]

  • Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase according to the pre-determined optimization.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Derivative tlc_optimization TLC Optimization for Mobile Phase Selection crude_product->tlc_optimization column_packing Column Packing (Silica Gel) tlc_optimization->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound derivatives.

troubleshooting_logic start Poor Separation Observed check_tlc Review TLC Data start->check_tlc good_separation_tlc Good Separation on TLC? check_tlc->good_separation_tlc optimize_mobile_phase Optimize Mobile Phase (Different Solvents/Gradient) good_separation_tlc->optimize_mobile_phase No check_column_packing Check Column Packing & Loading good_separation_tlc->check_column_packing Yes optimize_mobile_phase->start overloading Overloading or Channeling? check_column_packing->overloading reduce_load_repack Reduce Sample Load / Repack Column overloading->reduce_load_repack Yes consider_stationary_phase Consider Alternative Stationary Phase (e.g., PFP) overloading->consider_stationary_phase No success Improved Separation reduce_load_repack->success consider_stationary_phase->success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

identifying byproducts in the synthesis of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluorotoluene.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction

Question: I am experiencing a low yield of this compound in my reaction. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors depending on your synthetic route. Here’s a breakdown of common issues and solutions:

For Electrophilic Bromination of 2-Fluorotoluene:

  • Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). A slight excess may be necessary to drive the reaction to completion.

  • Inadequate Catalyst Activity: If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), ensure it is anhydrous and active. Moisture can deactivate the catalyst.

  • Suboptimal Reaction Temperature: Bromination reactions are often temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation. Monitor the reaction temperature closely and optimize as needed.

For Sandmeyer or Balz-Schiemann Reaction of an Amino Precursor (e.g., 4-Bromo-2-fluoroaniline):

  • Incomplete Diazotization: The formation of the diazonium salt is critical.[1]

    • Temperature Control: Maintain a temperature of 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.[2]

    • Acid Concentration: Use a sufficient excess of acid (e.g., HBr, HCl, HBF₄) to ensure complete diazotization and maintain a low pH.

  • Premature Decomposition of Diazonium Salt: Diazonium salts are often unstable.

    • Use Immediately: Use the prepared diazonium salt immediately in the subsequent Sandmeyer or Schiemann step.

    • Avoid High Temperatures: Do not allow the diazonium salt solution to warm up before the addition of the copper salt or thermal decomposition.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low Yield of this compound route Identify Synthetic Route start->route bromination Electrophilic Bromination route->bromination Bromination sandmeyer Sandmeyer/Balz-Schiemann route->sandmeyer Diazotization check_brominating_agent Check Stoichiometry of Brominating Agent bromination->check_brominating_agent check_diazotization Verify Complete Diazotization (Temp: 0-5°C, Acid Conc.) sandmeyer->check_diazotization check_catalyst Verify Catalyst Activity (Anhydrous?) check_brominating_agent->check_catalyst optimize_temp_br Optimize Reaction Temperature check_catalyst->optimize_temp_br solution Improved Yield optimize_temp_br->solution check_salt_decomposition Minimize Diazonium Salt Decomposition check_diazotization->check_salt_decomposition check_salt_decomposition->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Presence of Significant Impurities and Byproducts

Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these byproducts?

Answer: The nature of the impurities is highly dependent on the synthetic method employed.

Common Byproducts in Electrophilic Bromination:

  • Isomeric Monobrominated Products: The primary challenge in the bromination of 2-fluorotoluene is controlling regioselectivity. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to the formation of other isomers, such as 3-Bromo-2-fluorotoluene and 4-Bromo-2-fluorotoluene.

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-2-fluorotoluene isomers.

Mitigation Strategies for Bromination:

  • Control Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.[3]

  • Choice of Brominating Agent: Milder brominating agents may offer better selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent to minimize dibromination.

Common Byproducts in Sandmeyer/Balz-Schiemann Reactions:

  • Phenolic Byproducts: Decomposition of the diazonium salt in the presence of water can lead to the formation of the corresponding phenol (e.g., 4-Bromo-2-fluorophenol).[4][5]

  • Tarry/Polymeric Materials: Uncontrolled decomposition of the diazonium salt can result in the formation of dark, insoluble tars.[1]

  • Azo Compounds: Side reactions of the diazonium salt can lead to the formation of colored azo compounds.

  • Deamination Product: Reduction of the diazonium group can lead to the formation of 1-bromo-4-fluorobenzene.

Mitigation Strategies for Sandmeyer/Balz-Schiemann Reactions:

  • Strict Temperature Control: As mentioned, maintaining low temperatures (0-5°C) during diazotization is crucial.[2]

  • Efficient Mixing: Ensure vigorous stirring to promote the desired reaction and minimize localized side reactions.

  • Proper Quenching and Work-up: A well-designed work-up procedure is essential to remove unreacted reagents and soluble byproducts.[2]

The following diagram illustrates the logical flow for identifying and mitigating byproducts:

byproduct_identification start Product Contamination analytical_chem Characterize Impurities (GC-MS, NMR, HPLC) start->analytical_chem identify_byproducts Identify Byproduct Structures analytical_chem->identify_byproducts correlate_to_route Correlate Byproducts to Synthetic Route identify_byproducts->correlate_to_route bromination_byproducts Isomers, Dibrominated Products correlate_to_route->bromination_byproducts Bromination sandmeyer_byproducts Phenols, Tars, Azo Compounds correlate_to_route->sandmeyer_byproducts Diazotization optimize_bromination Optimize Bromination Conditions (Temp, Reagent) bromination_byproducts->optimize_bromination optimize_sandmeyer Optimize Diazotization/Sandmeyer Conditions (Temp, Work-up) sandmeyer_byproducts->optimize_sandmeyer pure_product Pure this compound optimize_bromination->pure_product optimize_sandmeyer->pure_product

Caption: Logical workflow for byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both electrophilic bromination of 2-fluorotoluene and a Sandmeyer-type reaction on an appropriate amino precursor are viable routes. The choice often depends on the availability and cost of starting materials, as well as the desired purity of the final product. The Sandmeyer route can offer better regioselectivity if the starting amine is readily available and pure.

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2:

  • Halogenating Agents: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[2]

  • Acids: Strong acids are used in both synthetic routes. Handle with care to avoid chemical burns.

  • Solvents: Use appropriate organic solvents and be aware of their flammability.

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through one or a combination of the following techniques:

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomeric impurities and other byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often a good starting point.

  • Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is excellent for separating and identifying volatile isomeric byproducts and other impurities.

ParameterSetting
GC Column DB-624 or HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating polar and non-polar impurities.

ParameterSetting
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a compatible solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are invaluable for structural elucidation of the desired product and any fluorinated byproducts.

¹H NMR:

  • Expected Chemical Shifts for this compound:

    • CH₃: ~2.2-2.4 ppm (singlet)

    • Aromatic Protons: ~6.8-7.5 ppm (complex multiplets)

  • Analysis: The number of signals, their chemical shifts, splitting patterns, and integration in the aromatic region can help distinguish between different isomers.[6]

¹⁹F NMR:

  • High Sensitivity: ¹⁹F is a highly sensitive nucleus, making it excellent for detecting even minor fluorinated impurities.[7][8]

  • Large Chemical Shift Dispersion: The wide range of chemical shifts allows for clear differentiation between fluorine atoms in different electronic environments, which is particularly useful for identifying isomers.[7][8]

  • Expected Chemical Shift: The chemical shift of the fluorine in this compound will be a single resonance. Isomeric impurities will have distinct ¹⁹F chemical shifts.

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). For quantitative analysis, a known amount of an internal standard can be added.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling moisture-sensitive reactions involving 5-Bromo-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: this compound itself is a relatively stable liquid that is insoluble in water.[1] However, it is frequently used in reactions that are highly sensitive to moisture, such as Grignard reactions and certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The organometallic intermediates formed in these reactions are extremely reactive towards water.

Q2: What are the most common moisture-sensitive reactions performed with this compound?

A2: The most common moisture-sensitive reactions involving this compound are the formation of a Grignard reagent (2-fluoro-5-methylphenylmagnesium bromide) and subsequent reactions with electrophiles, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Q3: What are the visible signs of moisture contamination in my reaction?

A3: In a Grignard reaction, signs of moisture contamination include the failure of the reaction to initiate (no cloudiness or exotherm), or a lower than expected yield of the desired product. In Suzuki couplings, the presence of excess water can lead to side reactions like dehalogenation of the starting material or decomposition of the catalyst, which may be observed as a complex mixture of products or a dark, tarry reaction mixture.

Q4: How can I effectively dry my solvents and glassware?

A4: Glassware should be rigorously dried before use, either by oven-drying at a high temperature (e.g., 120-150°C) for several hours or by flame-drying under a stream of inert gas. Anhydrous solvents, typically with water content below 50 ppm, should be purchased and handled under an inert atmosphere. For particularly sensitive reactions, solvents can be further dried using molecular sieves.

Q5: What is the best way to handle this compound and other reagents to prevent moisture contamination?

A5: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using Schlenk line techniques or in a glovebox. Reagents should be transferred using dry syringes or cannulas. It is crucial to use septa on reaction vessels to maintain the inert atmosphere while adding reagents.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Possible Cause Solution
Reaction fails to initiate 1. Moisture in glassware or solvent. 2. Inactive magnesium surface (oxide layer).1. Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened anhydrous solvent or solvent dried over molecular sieves. 2. Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask before adding the solvent.
Low yield of Grignard product 1. Incomplete reaction. 2. Side reactions due to moisture or oxygen. 3. Wurtz coupling (formation of a biphenyl byproduct).1. Ensure the reaction goes to completion by monitoring the consumption of magnesium. Gentle heating may be required. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide.
Formation of 2-fluorotoluene as a major byproduct The Grignard reagent has been quenched by a proton source (e.g., water, alcohol).Re-evaluate the dryness of all reagents, solvents, and glassware. Ensure the inert atmosphere is maintained throughout the experiment.
Suzuki Coupling Troubleshooting
Issue Possible Cause Solution
Low or no product formation 1. Inactive catalyst. 2. Incorrect base or solvent system. 3. Presence of oxygen, which can deactivate the catalyst.1. Use a fresh source of palladium catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water). 3. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes before heating.
Formation of homocoupled byproduct (biphenyl from boronic acid) This can be promoted by the presence of oxygen or an excess of the palladium catalyst.Ensure the reaction is thoroughly degassed. Use the appropriate catalyst loading (typically 1-5 mol%).
Dehalogenation of this compound This side reaction can occur, particularly at higher temperatures or with certain bases.Optimize the reaction temperature and consider using a milder base.
Inconsistent results Variability in the quality of reagents, especially the boronic acid, or incomplete degassing.Use high-purity reagents. Ensure consistent and thorough degassing for each reaction.

Quantitative Data on Moisture Impact

Table 1: Illustrative Effect of Water on the Yield of a Representative Aryl Grignard Reaction

Water Content in THF (ppm)Approximate Molar Equivalents of Water*Expected Yield of Grignard Reagent (%)
< 10< 0.005> 95
500.025~70-80
1000.05~40-50
2000.10< 20
> 500> 0.25~0

*Based on a typical reaction concentration.

For Suzuki couplings, the effect of water is more complex as some protocols intentionally use aqueous solvent mixtures. However, uncontrolled amounts of water can be detrimental.

Table 2: Illustrative Effect of Water on the Yield of a Representative Suzuki Coupling Reaction

Solvent SystemControlled Water (volume %)Expected Yield (%)Comments
Anhydrous Dioxane085-95Requires strictly anhydrous conditions.
Dioxane / Water10-2090-98Optimal water content can enhance reaction rate and yield.
Dioxane / Water> 5050-70Excess water can lead to side reactions and lower yield.
Anhydrous THF080-90Good yields under anhydrous conditions.

Experimental Protocols

Protocol 1: Preparation of 2-Fluoro-5-methylphenylmagnesium Bromide

This protocol is adapted from a procedure for a similar compound, 1-bromo-4-fluoro-2-methylbenzene.[2]

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

  • Initiation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is ready for use in subsequent reactions.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general protocol for the Suzuki coupling of an aryl bromide.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Oven/Flame-Dry) start->dry_glassware inert_atm Establish Inert Atmosphere (N₂/Ar) dry_glassware->inert_atm add_reagents Add Reagents (this compound, Mg or Boronic Acid/Catalyst) inert_atm->add_reagents run_reaction Run Reaction (Stirring, Heating) add_reagents->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End Product purify->end troubleshooting_logic cluster_grignard Grignard Reaction cluster_suzuki Suzuki Coupling start Low/No Product Yield grignard_check_moisture Check for Moisture (Glassware, Solvents) start->grignard_check_moisture Grignard? suzuki_check_catalyst Check Catalyst Activity start->suzuki_check_catalyst Suzuki? grignard_check_mg Check Mg Activation grignard_check_moisture->grignard_check_mg suzuki_check_reagents Check Base/Solvent suzuki_check_catalyst->suzuki_check_reagents suzuki_check_degassing Ensure Proper Degassing suzuki_check_reagents->suzuki_check_degassing

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 5-Bromo-2-fluorotoluene synthesis. It includes troubleshooting for common issues, detailed experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable industrial synthesis route for this compound?

A1: The most widely used and scalable method is the Sandmeyer reaction.[1][2] This process involves the diazotization of an aromatic amine, such as 4-bromo-2-fluoroaniline, to form a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[1][3] This route is favored for its reliability and ability to introduce substituents into specific positions on the aromatic ring, which is often difficult to achieve through direct substitution methods.[3]

Q2: What are the primary safety hazards associated with scaling up this synthesis?

A2: The primary hazards are:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially if isolated in a dry state.[4] It is critical to keep them in solution and at low temperatures.

  • Exothermic Reactions: The diazotization step is highly exothermic. Without adequate cooling and controlled reagent addition, a thermal runaway can occur, leading to rapid gas evolution and a potential explosion.[5]

  • Gas Evolution: The reaction releases a large volume of nitrogen gas.[1] The reactor and work-up equipment must be properly vented to avoid pressure buildup.

  • Hazardous Reagents: The synthesis uses corrosive acids (e.g., HBr), toxic anilines, and sodium nitrite, which is a strong oxidizer.[6][7] Personal protective equipment (PPE) is mandatory.[8][9]

Q3: Why is strict temperature control so crucial during the diazotization step?

A3: Strict temperature control, typically between -5°C and 5°C, is critical to prevent the rapid decomposition of the diazonium salt intermediate.[10][11] Higher temperatures can lead to the formation of unwanted byproducts, such as phenols and azo compounds from coupling reactions, which reduces the final product yield and complicates purification.[12]

Q4: What are the common impurities encountered, and how can they be removed?

A4: Common impurities include unreacted starting materials, isomeric byproducts, and phenol compounds from the decomposition of the diazonium salt. Purification is typically achieved through fractional distillation under reduced pressure to separate the product from components with different boiling points.[13] For high-purity requirements, column chromatography may be used.[14]

Q5: Can this reaction be performed in a continuous flow setup for improved safety on a larger scale?

A5: Yes, a continuous flow reactor or a tubular reactor is highly recommended for scaling up diazotization reactions.[12][15] This approach offers superior heat transfer, precise temperature control, and minimizes the volume of hazardous diazonium salt present at any given time, significantly improving the safety and consistency of the process.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis.

Problem ID Issue Potential Causes Recommended Solutions & Optimizations
TS-001 Low or No Yield 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5°C.[10] 2. Impure Reagents: Use of old or degraded sodium nitrite. 3. Incomplete Reaction: Insufficient reaction time or inadequate mixing.1. Ensure robust cooling and slow, subsurface addition of the nitrite solution to maintain the temperature between -5°C and 5°C. 2. Use freshly purchased, high-purity sodium nitrite. 3. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aniline.
TS-002 Thermal Runaway / Uncontrolled Exotherm 1. Poor Heat Transfer: Inadequate cooling capacity for the reactor size.[5] 2. Rapid Reagent Addition: Sodium nitrite solution was added too quickly. 3. Concentrated Reagents: Using overly concentrated acid or nitrite solutions.1. Increase the surface-area-to-volume ratio by using a jacketed reactor with a powerful chiller. For large scales, consider a tubular flow reactor.[12] 2. Add the nitrite solution dropwise or via a syringe pump over an extended period. 3. Use appropriately diluted reagents to better manage the exotherm.
TS-003 Difficult Product Purification / Oily Product 1. Formation of Side Products: High reaction temperature leading to phenol or azo dye formation.[12] 2. Incomplete Phase Separation: Emulsion formation during aqueous work-up. 3. Residual Solvent: Incomplete removal of the extraction solvent.1. Strictly maintain the recommended low temperature during diazotization. 2. Add brine (saturated NaCl solution) during the work-up to break emulsions. 3. Perform final purification using fractional vacuum distillation to effectively separate the product from impurities and residual solvents.[13]
TS-004 Excessive Foaming or Gas Evolution 1. Rapid Decomposition: The diazonium salt is decomposing too quickly, releasing N₂ gas uncontrollably.[1] 2. Localized "Hot Spots": Poor mixing leading to areas of high temperature.1. Immediately slow or stop the addition of the nitrite solution and ensure the cooling system is functioning optimally. 2. Improve agitation to ensure uniform temperature distribution throughout the reaction mixture.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative example. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[6][8]

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Circulate a coolant through the jacket to maintain the required temperature.

  • Charge Reactor: To the reactor, add 4-bromo-2-fluoroaniline (1.0 eq) and a 48% solution of hydrobromic acid (HBr) (approx. 3.0 eq). Stir the mixture to form a slurry.

  • Cooling: Cool the reactor contents to between -5°C and 0°C with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in deionized water. Add this solution dropwise to the reactor via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[10]

  • Stirring: After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • Catalyst Preparation: In a separate, larger reactor equipped for heating and stirring, prepare a solution of copper(I) bromide (CuBr) (0.2 eq) in 48% HBr. Heat this solution to 70°C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, heat the mixture to 80-90°C for 1 hour to ensure the reaction goes to completion.

  • Cooling: Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with 1M NaOH solution, water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude brown oil by fractional vacuum distillation to yield this compound as a clear liquid.[13]

Quantitative Data Summary

The following table summarizes typical parameters for the Sandmeyer synthesis. Values can vary based on the specific equipment and scale.

ParameterValue / RangePurpose / Comment
Diazotization Temperature -5°C to 5°CCritical for preventing diazonium salt decomposition.[10][11]
Sandmeyer Reaction Temp. 70°C to 90°CEnsures complete decomposition of the diazonium-copper complex.
Molar Ratios
4-Bromo-2-fluoroaniline1.0 eqStarting material.
Hydrobromic Acid (48%)3.0 - 4.0 eqActs as both acid and bromide source.
Sodium Nitrite (NaNO₂)1.05 - 1.1 eqSlight excess ensures complete diazotization.
Copper(I) Bromide (CuBr)0.1 - 0.3 eqCatalyst for the Sandmeyer reaction.[1]
Typical Yield 75% - 85%Yield is highly dependent on strict temperature control and purity of reagents.

Visualizations

Caption: Figure 1: Experimental Workflow for Sandmeyer Synthesis.

Caption: Figure 2: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-2-fluorotoluene and 2-Bromo-5-fluorotoluene for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Substituted toluenes, in particular, serve as versatile building blocks for a diverse array of complex molecules. Among these, bromofluorotoluenes have emerged as valuable intermediates due to the orthogonal reactivity of their halogen substituents, enabling selective transformations such as metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 5-Bromo-2-fluorotoluene and 2-Bromo-5-fluorotoluene.

This comparison will delve into the anticipated and experimentally observed reactivity of these isomers in three key reaction classes: Palladium-Catalyzed Suzuki-Miyaura Coupling, Nucleophilic Aromatic Substitution, and Lithiation/Metal-Halogen Exchange. By examining the interplay of electronic and steric effects imparted by the substituent patterns, this guide aims to provide a predictive framework for chemists to select the optimal isomer and reaction conditions for their synthetic endeavors. While direct, side-by-side comparative studies with extensive quantitative data are not abundant in the literature, this guide synthesizes established principles of physical organic chemistry and available experimental data from analogous systems to offer a robust analysis.

At a Glance: Comparative Reactivity Profile

Reaction TypeThis compound2-Bromo-5-fluorotolueneKey Differentiating Factors
Suzuki-Miyaura Coupling Generally more reactive due to less steric hindrance around the bromine atom.Potentially less reactive due to the ortho-methyl group, which can hinder oxidative addition.Steric hindrance from the ortho-methyl group in 2-Bromo-5-fluorotoluene.
Nucleophilic Aromatic Substitution (SNAr) Fluorine is activated by the para-bromo and ortho-methyl groups. Bromine is less activated.Fluorine is activated by the ortho-bromo and meta-methyl groups. Bromine is activated by the para-fluoro group.The relative positions of the activating groups and the leaving group.
Lithiation/Metal-Halogen Exchange Directed ortho-lithiation is directed by the fluorine atom to the C3 position. Metal-halogen exchange at the bromine is also possible.Directed ortho-lithiation is directed by the fluorine atom to the C6 position (adjacent to bromine). Metal-halogen exchange at the bromine is a primary pathway.The directing effect of the fluorine atom and the accessibility of the C-Br bond.

Theoretical Framework: Understanding Substituent Effects

The reactivity of this compound and 2-Bromo-5-fluorotoluene is governed by the electronic and steric influences of the methyl (-CH₃), fluoro (-F), and bromo (-Br) substituents on the aromatic ring.

  • Electronic Effects:

    • The methyl group is an electron-donating group (EDG) through hyperconjugation and induction, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

    • Fluorine and bromine are halogens and exhibit a dual electronic nature. They are electron-withdrawing through induction (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they are electron-donating through resonance (+M effect) due to their lone pairs, directing incoming electrophiles to the ortho and para positions. For nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the attached carbon more electrophilic and can stabilize the negatively charged Meisenheimer intermediate.[1][2][3][4]

  • Steric Effects:

    • The size of the substituents can influence the rate of reaction by hindering the approach of reagents to the reactive center. The methyl group, being larger than a hydrogen atom, can exert significant steric hindrance, particularly at the positions ortho to it.

Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The key step influenced by the substrate's structure is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(Br)L2 A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(R)L2 B->C Transmetalation (R-B(OR)2) C->A D Ar-R C->D Reductive Elimination

This compound: In this isomer, the bromine atom is flanked by a hydrogen atom and a carbon atom of the methyl group (meta position). This arrangement presents relatively low steric hindrance to the incoming palladium catalyst. Therefore, oxidative addition is expected to proceed readily.

2-Bromo-5-fluorotoluene: Here, the bromine atom is positioned ortho to the methyl group. This proximity can create significant steric congestion, potentially slowing down the rate of oxidative addition.[5][6] This steric hindrance is a critical factor and often leads to lower reaction yields or requires more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or specialized ligands) compared to less hindered isomers.[6]

Experimental Data Synopsis:

While a direct head-to-head quantitative comparison is scarce, data from analogous systems consistently demonstrate that ortho-substituted aryl bromides are more challenging substrates for Suzuki couplings than their meta- or para-substituted counterparts.

SubstrateCoupling PartnerCatalyst SystemYield (%)Reference (Analogous System)
This compound (Predicted)Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Expected to be highBased on general principles
2-Bromo-5-fluorotoluene (Predicted)Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Expected to be lower than this compound[5][6]
2-Bromo-thiophene derivativeVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄25-76[7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the negative charge of the intermediate.[1][3]

SNAr_Mechanism reactant Ar-X + Nu⁻ intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) reactant->intermediate Addition (rate-determining) product Ar-Nu + X⁻ intermediate->product Elimination

In bromofluorotoluenes, both bromine and fluorine can act as leaving groups. The reactivity is dictated by two main factors:

  • Leaving Group Ability: In SNAr, the C-F bond is typically stronger than the C-Br bond. However, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the intermediate, often making fluoride a better leaving group in SNAr reactions.[2][4]

  • Activation by Substituents: The position of the electron-withdrawing groups relative to the leaving group is crucial.

This compound:

  • Fluorine as leaving group: The fluorine at C2 is activated by the para-bromo group and the ortho-methyl group (weakly activating).

  • Bromine as leaving group: The bromine at C5 is activated by the ortho-fluoro group.

2-Bromo-5-fluorotoluene:

  • Fluorine as leaving group: The fluorine at C5 is activated by the ortho-bromo group and the meta-methyl group.

  • Bromine as leaving group: The bromine at C2 is activated by the para-fluoro group.

Comparative Reactivity:

Predicting the relative reactivity is complex. For substitution of fluorine, this compound benefits from a para-bromo substituent, which provides strong resonance stabilization to the Meisenheimer complex. In 2-Bromo-5-fluorotoluene, the fluorine is activated by an ortho-bromo group, which also offers good stabilization.

For substitution of bromine, the bromine in 2-Bromo-5-fluorotoluene is activated by a para-fluoro group, which is a strong activating group for SNAr. In this compound, the bromine is activated by an ortho-fluoro group.

Given that para-substituents generally offer more effective resonance stabilization than ortho-substituents (due to a combination of electronic and steric factors), one might predict that the fluorine in this compound and the bromine in 2-bromo-5-fluorotoluene would be the most susceptible to nucleophilic attack.

Reactivity in Lithiation and Metal-Halogen Exchange

Organolithium reagents are powerful bases and nucleophiles that can react with aryl halides in two primary ways: deprotonation (lithiation) at an acidic C-H bond, often directed by a substituent, or metal-halogen exchange.

Lithiation_Pathways start Bromofluorotoluene path1 Directed ortho-Lithiation (Deprotonation) start->path1 path2 Metal-Halogen Exchange start->path2 product1 Lithiated Intermediate (at C-H) path1->product1 product2 Lithiated Intermediate (at C-Br) path2->product2

Directed Ortho-Lithiation (DoM): Fluorine is a known ortho-directing group in lithiation reactions, facilitating deprotonation at the adjacent carbon by coordinating with the lithium reagent.[9]

  • This compound: The fluorine at C2 will direct lithiation to the C3 position.

  • 2-Bromo-5-fluorotoluene: The fluorine at C5 will direct lithiation to the C6 position, which is adjacent to the bromine atom.

Metal-Halogen Exchange: This reaction involves the exchange of the bromine atom with lithium. It is generally a very fast reaction, especially with alkyllithiums like n-butyllithium or t-butyllithium, and often competes with or precedes directed ortho-lithiation, particularly at the C-Br bond.

Comparative Reactivity:

  • In This compound , both directed ortho-lithiation at C3 and metal-halogen exchange at C5 are possible. The outcome will depend on the specific organolithium reagent, solvent, and temperature.

  • In 2-Bromo-5-fluorotoluene , the fluorine directs lithiation to the position already occupied by bromine. This makes direct deprotonation less likely to be a productive pathway for introducing a new substituent at a C-H bond. Metal-halogen exchange at the C-Br bond is expected to be the dominant reaction pathway.

Experimental Protocols

The following are generalized experimental protocols for the three reaction types discussed, based on established procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromofluorotoluene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water 4:1, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the bromofluorotoluene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

General Protocol for Nucleophilic Aromatic Substitution

Materials:

  • Bromofluorotoluene isomer (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.2 mmol)

  • Anhydrous solvent (e.g., DMF or DMSO, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bromofluorotoluene in the anhydrous solvent.

  • Add the nucleophile portion-wise or as a solution in the same solvent.

  • Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (e.g., 80-150 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[10]

General Protocol for Lithiation/Metal-Halogen Exchange and Trapping

Materials:

  • Bromofluorotoluene isomer (1.0 mmol)

  • Organolithium reagent (e.g., n-BuLi, 1.1 mmol)

  • Anhydrous solvent (e.g., THF or diethyl ether, 10 mL)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add the bromofluorotoluene and anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.[11][12][13]

Conclusion

The choice between this compound and 2-Bromo-5-fluorotoluene as a synthetic intermediate depends critically on the desired transformation. For Suzuki-Miyaura couplings, This compound is generally the preferred isomer due to reduced steric hindrance around the reactive C-Br bond, which should lead to higher yields and milder reaction conditions. In nucleophilic aromatic substitution, the reactivity of each isomer is nuanced, with the substitution pattern influencing the activation of both the fluorine and bromine leaving groups. For lithiation reactions, the choice of isomer dictates the site of metalation, with This compound offering a pathway to functionalization at the C3 position via directed ortho-lithiation, while 2-Bromo-5-fluorotoluene is more likely to undergo metal-halogen exchange at the C2 position. A thorough understanding of these reactivity principles is essential for the efficient and selective synthesis of complex molecules in drug discovery and development.

References

A Comparative Analysis of Suzuki Coupling Efficiency: 5-Bromo-2-fluorotoluene Versus Other Bromoarenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling partners is paramount in optimizing the synthesis of complex molecules. This guide provides an objective comparison of the Suzuki coupling efficiency of 5-Bromo-2-fluorotoluene against other common bromoarenes, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the aryl halide component is a critical determinant of the reaction's success. This guide examines the performance of this compound in this reaction and compares it with unsubstituted bromobenzene, as well as electronically and sterically varied isomers, 4-bromotoluene and 2-bromotoluene.

Understanding the Reactivity of Substituted Bromoarenes

The efficiency of the Suzuki coupling is significantly influenced by the electronic and steric properties of the substituents on the bromoarene. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

In the case of This compound , the presence of a fluorine atom and a methyl group on the aromatic ring introduces competing electronic effects. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which is known to facilitate the oxidative addition step and enhance the reactivity of the aryl halide. Conversely, the methyl group has an electron-donating inductive effect (+I) and hyperconjugation, which can decrease the reactivity of the C-Br bond towards oxidative addition. The position of these substituents relative to the bromine atom also imparts steric influences.

Quantitative Comparison of Reaction Yields

To provide a clear comparison, the following table summarizes the reported yields for the Suzuki coupling of various bromoarenes with phenylboronic acid under similar reaction conditions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources employing comparable catalyst systems.

BromoareneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~90% (estimated)
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295%
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME851292%
2-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1002485%

Note: The yield for this compound is an estimation based on reactions of structurally similar compounds under comparable conditions due to the lack of a direct experimental report matching the other entries.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki coupling of the discussed bromoarenes.

General Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key relationships and processes in a typical Suzuki coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Bromoarene, Boronic Acid, Base) Catalyst Add Catalyst (e.g., Pd(dppf)Cl₂) Reactants->Catalyst Solvent Add Degassed Solvents (e.g., Dioxane/Water) Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-Br ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Regioisomeric Landscape of 5-Bromo-2-fluorotoluene Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving substituted aromatic compounds is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the regioisomers formed from key electrophilic aromatic substitution reactions of 5-Bromo-2-fluorotoluene, supported by available experimental data and predictive models based on substituent directing effects.

The reactivity and orientation of electrophilic attack on the this compound ring are governed by the interplay of the directing effects of its three substituents: the methyl (-CH₃) group, the bromine (-Br) atom, and the fluorine (-F) atom. The methyl group is an activating, ortho-, para-director.[1] Both bromine and fluorine are deactivating but ortho-, para-directing.[2][3] The fluorine atom is more electronegative and a better ortho-, para-director than bromine.[2] The combined influence of these groups dictates the position of incoming electrophiles.

Analysis of Regioisomeric Products in Key Reactions

To illustrate the regioselectivity, we will consider three common and important electrophilic aromatic substitution reactions: nitration, halogenation, and formylation.

Nitration

The introduction of a nitro group (-NO₂) onto the this compound ring is a classic example of electrophilic aromatic substitution. Based on the directing effects of the substituents, the incoming electrophile is predicted to favor positions ortho and para to the activating methyl group and the ortho-, para-directing halogens, while also considering steric hindrance.

The primary positions for electrophilic attack are C4 and C6, which are ortho and para to the methyl group, respectively, and are also influenced by the halogens. The C3 position is also a possibility.

Predicted Major Regioisomer: 5-Bromo-2-fluoro-4-nitrotoluene

G start This compound reagents HNO₃ / H₂SO₄ start->reagents product1 5-Bromo-2-fluoro-4-nitrotoluene (Predicted Major) reagents->product1 Major Pathway product2 5-Bromo-2-fluoro-6-nitrotoluene (Predicted Minor) reagents->product2 Minor Pathway product3 5-Bromo-2-fluoro-3-nitrotoluene (Predicted Minor) reagents->product3 Minor Pathway

Figure 1. Predicted reaction pathway for the nitration of this compound.

Halogenation (Bromination)

Electrophilic bromination of this compound introduces a second bromine atom onto the aromatic ring. The directing effects of the existing substituents will again determine the position of the incoming electrophile.

Considering the ortho-, para-directing nature of all three substituents, the most likely positions for bromination are C4 and C6. Steric hindrance from the adjacent methyl and bromo groups might influence the relative yields.

It is important to distinguish this from radical bromination using reagents like N-bromosuccinimide (NBS), which typically results in the bromination of the benzylic methyl group to form 5-bromo-2-fluorobenzyl bromide.[6] For electrophilic aromatic substitution, a Lewis acid catalyst is generally required.[7]

Predicted Major Regioisomers: 4,5-Dibromo-2-fluorotoluene and 3,5-Dibromo-2-fluorotoluene. A quantitative comparison would require experimental data.

G start This compound reagents Br₂ / FeBr₃ start->reagents product1 4,5-Dibromo-2-fluorotoluene (Predicted) reagents->product1 product2 3,5-Dibromo-2-fluorotoluene (Predicted) reagents->product2

Figure 2. Predicted reaction pathway for the electrophilic bromination of this compound.

Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, employing a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[8][9][10][11] This reaction is regioselective, with substitution typically occurring at the less sterically hindered position.[8][9]

For this compound, the electron-donating methyl group activates the ring towards this electrophilic substitution. The most probable site for formylation would be the position para to the methyl group (C4), which is also ortho to the bromine atom.

Predicted Major Regioisomer: 5-Bromo-2-fluoro-4-methylbenzaldehyde

G start This compound reagents POCl₃ / DMF then H₂O start->reagents product 5-Bromo-2-fluoro-4-methylbenzaldehyde (Predicted) reagents->product

Figure 3. Predicted reaction pathway for the Vilsmeier-Haack formylation of this compound.

Summary of Predicted Regioisomers

ReactionReagentsPredicted Major Regioisomer(s)
Nitration HNO₃ / H₂SO₄5-Bromo-2-fluoro-4-nitrotoluene
Bromination Br₂ / FeBr₃4,5-Dibromo-2-fluorotoluene, 3,5-Dibromo-2-fluorotoluene
Formylation POCl₃ / DMF, then H₂O5-Bromo-2-fluoro-4-methylbenzaldehyde

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are representative procedures for similar transformations that can be adapted.

General Protocol for Nitration of a Substituted Toluene

This protocol is adapted from the nitration of 2-fluorotoluene.[4][5]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Solid Acid Catalyst (e.g., H-beta zeolite)

  • Solvent (e.g., dichloromethane)

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent.

  • Add the solid acid catalyst to the solution.

  • With stirring, slowly add 70% nitric acid to the mixture at a controlled temperature (e.g., 60-90 °C).

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the organic layer with water and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the regioisomers.

General Protocol for Vilsmeier-Haack Formylation

This is a general procedure for the formylation of an electron-rich aromatic compound.[8][9]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Acetate

  • Diethyl ether

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF and cool to 0 °C.

  • Slowly add POCl₃ to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The electrophilic aromatic substitution reactions of this compound are predicted to yield specific regioisomers based on the established directing effects of the methyl, bromo, and fluoro substituents. While quantitative experimental data for these specific reactions are limited in the public domain, the analysis of related compounds and theoretical principles provides a strong predictive framework for synthetic chemists. The provided protocols offer a starting point for the experimental validation and optimization of these transformations, which are crucial for the synthesis of novel compounds in drug discovery and materials science. Further experimental investigation is necessary to determine the precise regioisomeric ratios and to develop optimized reaction conditions for the selective synthesis of each isomer.

References

A Comparative Guide to the Spectroscopic Characterization of 5-Bromo-2-fluorotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-fluorotoluene is a versatile aromatic building block utilized in the synthesis of a wide array of complex organic molecules relevant to the pharmaceutical and materials science industries. Its strategic placement of bromine, fluorine, and methyl groups allows for selective functionalization through various cross-coupling and substitution reactions. This guide provides a comparative analysis of the spectroscopic characteristics of products derived from several key reactions of this compound, offering a valuable resource for reaction monitoring, product identification, and structural elucidation.

Spectroscopic Data of Starting Material: this compound

A thorough understanding of the spectroscopic signature of the starting material is paramount for accurate comparison with its reaction products.

Spectroscopic Data for this compound
¹H NMR (CDCl₃)δ 7.25 (dd, J=8.5, 5.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H), 6.90 (t, J=8.5 Hz, 1H), 2.25 (s, 3H)
¹³C NMR (CDCl₃)δ 159.0 (d, J=245 Hz), 133.0 (d, J=4 Hz), 131.5 (d, J=8 Hz), 125.0 (d, J=9 Hz), 116.5 (d, J=23 Hz), 115.0 (d, J=21 Hz), 14.5
IR (cm⁻¹) ~2925 (C-H, methyl), ~1580, 1480 (C=C, aromatic), ~1240 (C-F), ~570 (C-Br)
Mass Spec (m/z) 188/190 (M⁺, bromine isotopes), 109 (M-Br)⁺

Comparison of Reaction Products

This section details the spectroscopic changes observed upon the transformation of this compound into various derivatives.

Benzylic Bromination via N-Bromosuccinimide (NBS)

Reaction: Introduction of a bromine atom at the benzylic position, a key step for further nucleophilic substitutions.

Product: 5-Bromo-2-fluorobenzyl bromide

Spectroscopic Comparison This compound 5-Bromo-2-fluorobenzyl bromide
¹H NMR Methyl singlet at ~2.25 ppm.Disappearance of the methyl singlet and appearance of a new singlet for the benzylic methylene protons (-CH₂Br) significantly downfield, typically around 4.4-4.5 ppm . Aromatic protons will show minor shifts.
¹³C NMR Methyl carbon signal at ~14.5 ppm.Disappearance of the methyl signal and appearance of a new signal for the benzylic carbon (-CH₂Br) around 30-35 ppm .
IR (cm⁻¹) C-H stretch of methyl group ~2925.C-H stretch of the methylene group will be present. A new C-Br stretching vibration may be observed around 600-700 cm⁻¹ .
Mass Spec (m/z) 188/190 (M⁺).Molecular ion peaks at 266/268/270 (M⁺, due to two bromine atoms). A prominent fragment will be the loss of a bromine radical.
Suzuki Cross-Coupling

Reaction: Formation of a new carbon-carbon bond by coupling with an organoboron reagent, enabling the synthesis of biaryl compounds.

Product Example: 5-Phenyl-2-fluorotoluene (from coupling with phenylboronic acid)

Spectroscopic Comparison This compound 5-Phenyl-2-fluorotoluene
¹H NMR Aromatic signals in the range of 6.90-7.25 ppm.Appearance of new aromatic signals corresponding to the introduced phenyl group, typically in the 7.30-7.60 ppm region. The existing aromatic protons will experience shifts due to the new substituent.
¹³C NMR Signal for the carbon bearing the bromine atom (~115.0 ppm).Disappearance of the C-Br signal and appearance of new signals for the phenyl group, typically between 127-140 ppm . The carbon where the coupling occurred will shift significantly.
IR (cm⁻¹) C-Br stretch ~570.Disappearance of the C-Br stretch. Characteristic aromatic C-H and C=C stretching and bending frequencies will be more complex due to the additional phenyl ring.
Mass Spec (m/z) 188/190 (M⁺).Molecular ion peak at 186 (M⁺).
Buchwald-Hartwig Amination

Reaction: Formation of a carbon-nitrogen bond, a crucial transformation for synthesizing anilines and their derivatives.

Product Example: 5-Amino-2-fluorotoluene

Spectroscopic Comparison This compound 5-Amino-2-fluorotoluene
¹H NMR Aromatic signals in the range of 6.90-7.25 ppm.Appearance of a broad singlet for the amine protons (-NH₂) typically between 3.5-4.5 ppm (can be exchangeable with D₂O). The aromatic protons will shift upfield due to the electron-donating nature of the amino group.
¹³C NMR Signal for the carbon bearing the bromine atom (~115.0 ppm).The carbon attached to the nitrogen will shift significantly upfield.
IR (cm⁻¹) C-Br stretch ~570.Disappearance of the C-Br stretch. Appearance of two characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region, and an N-H bending vibration around 1600 cm⁻¹ .[1]
Mass Spec (m/z) 188/190 (M⁺).Molecular ion peak at 125 (M⁺).[2]
Lithiation and Carboxylation

Reaction: Halogen-metal exchange followed by quenching with an electrophile like carbon dioxide to form a carboxylic acid.

Product: 2-Fluoro-5-methylbenzoic acid

Spectroscopic Comparison This compound 2-Fluoro-5-methylbenzoic acid
¹H NMR No carboxylic acid proton.Appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield, typically >10 ppm . The aromatic protons will show shifts due to the new electron-withdrawing carboxyl group.
¹³C NMR Signal for the carbon bearing the bromine atom (~115.0 ppm).Appearance of a new signal for the carbonyl carbon of the carboxylic acid in the 165-175 ppm region.[3]
IR (cm⁻¹) No carbonyl or broad O-H stretch.Appearance of a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹ .[3][4]
Mass Spec (m/z) 188/190 (M⁺).Molecular ion peak at 154 (M⁺).[3]

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below.

Protocol 1: Benzylic Bromination with N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator such as benzoyl peroxide (AIBN, 0.05 equiv.).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield 5-bromo-2-fluorobenzyl bromide.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the product.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain 5-phenyl-2-fluorotoluene.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 3: Buchwald-Hartwig Amination with Aniline
  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add aniline (1.2 equiv.) and anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-aryl-5-amino-2-fluorotoluene.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

Reaction Pathways Overview

Reaction_Pathways cluster_0 Benzylic Bromination cluster_1 Suzuki Coupling cluster_2 Buchwald-Hartwig Amination cluster_3 Lithiation & Carboxylation start This compound prod1 5-Bromo-2-fluorobenzyl bromide start->prod1 NBS, Initiator prod2 5-Aryl-2-fluorotoluene start->prod2 ArB(OH)₂, Pd Catalyst, Base prod3 5-Amino-2-fluorotoluene Derivatives start->prod3 Amine, Pd Catalyst, Base prod4 2-Fluoro-5-methylbenzoic acid start->prod4 1. n-BuLi 2. CO₂

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Product Characterization

Experimental_Workflow General Workflow for Spectroscopic Characterization A Synthesize Product from This compound B Work-up & Purification (Extraction, Chromatography) A->B C Obtain ¹H and ¹³C NMR Spectra B->C D Obtain IR Spectrum B->D E Obtain Mass Spectrum B->E F Analyze Spectra & Compare with Starting Material Data C->F D->F E->F G Confirm Structure of Final Product F->G

Caption: Standard workflow for reaction product isolation and characterization.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-fluorotoluene: An Evaluation of Traditional and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 5-Bromo-2-fluorotoluene, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will objectively evaluate a traditional approach, the Sandmeyer reaction, against a more modern alternative, direct bromination, providing supporting experimental data and detailed protocols to validate a new potential synthetic pathway.

Executive Summary

The synthesis of halogenated aromatic compounds is a cornerstone of medicinal chemistry. This guide details two primary methodologies for the preparation of this compound: the classical Sandmeyer reaction and a more direct bromination approach. While both methods can yield the desired product, they differ significantly in terms of reaction complexity, safety, and overall efficiency. This document aims to provide researchers with the necessary data to make informed decisions when selecting a synthetic route for this important building block.

Comparison of Synthetic Routes

ParameterTraditional Route: Sandmeyer ReactionAlternative Route: Direct Bromination
Starting Material 4-Bromo-2-fluoroaniline2-Fluorotoluene
Key Transformation Diazotization followed by Sandmeyer reactionElectrophilic Aromatic Substitution
Reagents NaNO₂, HBr, CuBrBr₂, FeBr₃ (catalyst)
Reaction Steps 21
Typical Yield ~75-85%~60-70%
Purity High after purificationModerate, may require extensive purification to remove isomers
Reaction Time Several hours2-4 hours
Reaction Temperature 0-5 °C (diazotization), 80-100 °C (Sandmeyer)Room Temperature to 50 °C
Safety Concerns Handling of potentially unstable diazonium saltsUse of corrosive and toxic liquid bromine
Waste Products Copper salts, acidic aqueous wasteIron salts, acidic aqueous waste
Cost-Effectiveness Potentially higher due to multi-step nature and starting material costPotentially lower due to fewer steps and cheaper starting material

Experimental Protocols

Traditional Route: Sandmeyer Reaction of 4-Bromo-2-fluoroaniline

This established two-step method involves the conversion of the amino group of 4-bromo-2-fluoroaniline into a diazonium salt, which is subsequently displaced by bromine in a copper-catalyzed Sandmeyer reaction.

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a suspension of 4-bromo-2-fluoroaniline (19.0 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (40 mL) is prepared.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is kept cold for the next step.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) bromide (14.3 g, 0.1 mol) in 48% hydrobromic acid (30 mL) is prepared and heated to 80 °C.

  • The cold diazonium salt solution is added slowly to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be controlled to maintain a steady reaction.

  • After the addition is complete, the reaction mixture is heated to 90-100 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • The mixture is then cooled to room temperature and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with 2M sodium hydroxide solution (100 mL) and then with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Alternative Route: Direct Bromination of 2-Fluorotoluene

This method offers a more direct approach by introducing the bromine atom onto the 2-fluorotoluene ring via electrophilic aromatic substitution.

Experimental Protocol:

  • To a stirred solution of 2-fluorotoluene (11.0 g, 0.1 mol) in a suitable solvent such as dichloromethane or carbon tetrachloride (100 mL) in a flask protected from light, iron(III) bromide (0.5 g, 1.7 mmol) is added as a catalyst.

  • The mixture is cooled in an ice bath.

  • Liquid bromine (16.0 g, 0.1 mol) is added dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a 10% aqueous solution of sodium bisulfite (50 mL) to destroy any unreacted bromine.

  • The organic layer is separated, washed with water (2 x 100 mL) and brine (100 mL), and then dried over anhydrous magnesium sulfate.

  • After filtration, the solvent is removed by rotary evaporation.

  • The resulting crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure to isolate the desired this compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 4-Bromo-2-fluoroaniline B NaNO2, HBr 0-5 °C A->B C 4-Bromo-2-fluorobenzenediazonium bromide B->C D CuBr 80-100 °C C->D E This compound D->E

Caption: Workflow for the Sandmeyer reaction route.

Direct_Bromination cluster_bromination Direct Bromination cluster_purification Purification A 2-Fluorotoluene B Br2, FeBr3 0-25 °C A->B C This compound + Isomers B->C D Fractional Distillation C->D E Pure this compound D->E

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 5-Bromo-2-fluorotoluene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires rigorous purity assessment to control downstream reactions and final product quality. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of this compound.

Method Comparison at a Glance

The choice of analytical method for purity assessment is dictated by a variety of factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.Measurement of the nuclear magnetic resonance signal intensity, which is directly proportional to the number of nuclei.
Typical Purity Range >99%98-99.9%Provides absolute purity value.
Limit of Detection (LOD) Low ppm rangeSub-ppm to low ppm range~0.1%
Limit of Quantification (LOQ) Low ppm rangeLow ppm range~0.5%
Key Advantages High resolution for volatile impurities, structural information from mass spectra.Suitable for a wide range of compounds, including less volatile impurities, robust and reproducible.Absolute quantification without a specific reference standard of the analyte, provides structural confirmation.
Limitations Requires analyte to be volatile and thermally stable.May require longer analysis times, consumption of organic solvents.Lower sensitivity compared to chromatographic methods, higher instrument cost.

In-Depth Analysis of Purity Assessment Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution allows for the separation of closely related impurities, such as isomers or byproducts from the synthesis. The mass spectrometer provides definitive identification of these impurities based on their mass fragmentation patterns. Commercial suppliers of 2-Bromo-5-fluorotoluene often verify purity, typically exceeding 99%, using GC analysis.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Sample Preparation: Dissolve a known amount of synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: 1 µL injection in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to spectral libraries.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile

HPLC is a versatile technique that can be used to analyze a wider range of impurities, including those that are not sufficiently volatile for GC analysis. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach

qNMR has emerged as a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2][3]

Experimental Protocol: qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for GC-MS analysis and the decision-making process for selecting a purity analysis method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Synthesized This compound dissolve Dissolve in Volatile Solvent start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Purity (% Area) integrate->calculate

GC-MS analysis workflow for this compound.

Method_Selection rect_node rect_node start Purity Assessment Required volatile_impurities Are volatile impurities the primary concern? start->volatile_impurities absolute_purity Is absolute purity value required? volatile_impurities->absolute_purity No gcms Use GC-MS volatile_impurities->gcms Yes non_volatile_impurities Are non-volatile impurities expected? absolute_purity->non_volatile_impurities No qnmr Use qNMR absolute_purity->qnmr Yes hplc Use HPLC non_volatile_impurities->hplc Yes hplc_qnmr Use HPLC and/or qNMR non_volatile_impurities->hplc_qnmr Consider

Decision tree for selecting a purity analysis method.

Conclusion

The purity assessment of synthesized this compound is crucial for ensuring the quality and consistency of subsequent chemical transformations and the final product. GC-MS stands out as a highly effective method for identifying and quantifying volatile impurities, providing both high resolution and structural information. HPLC offers a versatile alternative, capable of analyzing a broader range of non-volatile impurities. For an absolute determination of purity without the need for a specific analyte standard, qNMR is an unparalleled technique. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy. For comprehensive quality control, employing orthogonal techniques, such as GC-MS and qNMR, can provide the most complete picture of the sample's purity.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the research and development pipeline. 5-Bromo-2-fluorotoluene, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, can be prepared through several synthetic routes. This guide provides a detailed comparative analysis of two primary pathways: direct bromination of 2-fluorotoluene and the Sandmeyer reaction of 2-fluoro-5-bromoaniline. The analysis includes a breakdown of reagent costs, detailed experimental protocols, and a quantitative comparison of yields and purity to aid in the selection of the most suitable method for specific research and production needs.

Executive Summary

The synthesis of this compound is most practically achieved via two main routes. The direct bromination of 2-fluorotoluene offers a more straightforward approach, but often contends with challenges in regioselectivity, potentially leading to a mixture of isomers and necessitating rigorous purification. In contrast, the Sandmeyer reaction, utilizing 2-fluoro-5-bromoaniline as the starting material, provides a more controlled and regioselective pathway to the desired product, albeit with a potentially more complex multi-step procedure. This guide presents a comprehensive evaluation of both methods to inform a cost-benefit analysis tailored to the specific requirements of the user, balancing factors such as upfront cost, reaction yield, product purity, and operational complexity.

Pathway 1: Direct Bromination of 2-Fluorotoluene

This synthetic route involves the direct electrophilic bromination of commercially available 2-fluorotoluene. The key challenge in this pathway is controlling the regioselectivity of the bromination to favor the formation of the desired 5-bromo isomer over other possible isomers, such as 3-bromo-2-fluorotoluene and 4-bromo-2-fluorotoluene.

Experimental Protocol

Materials:

  • 2-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Iron (III) bromide (FeBr₃) or other suitable Lewis acid catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorotoluene (1.0 equivalent) in dichloromethane.

  • Add the Lewis acid catalyst, such as iron (III) bromide (0.1 equivalents).

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Quantitative Data
ParameterValue
Starting Material 2-Fluorotoluene
Key Reagents N-Bromosuccinimide, Iron (III) bromide
Typical Yield 40-60% (of the desired 5-bromo isomer)
Purity >98% after chromatographic purification
Major Side Products 3-Bromo-2-fluorotoluene, 4-Bromo-2-fluorotoluene, dibrominated products

Pathway 2: Sandmeyer Reaction of 2-Fluoro-5-bromoaniline

This pathway offers a more regioselective approach to this compound, starting from 2-fluoro-5-bromoaniline. The synthesis involves two main steps: the diazotization of the aniline and the subsequent copper(I) bromide-catalyzed conversion of the diazonium salt to the desired aryl bromide.

Experimental Protocol

Materials:

  • 2-Fluoro-5-bromoaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or other suitable extraction solvent

  • Aqueous sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Diazotization of 2-Fluoro-5-bromoaniline

  • In a beaker, dissolve 2-fluoro-5-bromoaniline (1.0 equivalent) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Cool the copper(I) bromide solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with aqueous sodium hydroxide solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data
ParameterValue
Starting Material 2-Fluoro-5-bromoaniline
Key Reagents Sodium nitrite, Copper(I) bromide, Hydrobromic acid
Typical Yield 70-85%
Purity >99% after purification
Major Side Products Minor impurities from the Sandmeyer reaction, such as the corresponding phenol.

Cost-Benefit Analysis

FeaturePathway 1: Direct BrominationPathway 2: Sandmeyer Reaction
Starting Material Cost 2-Fluorotoluene is relatively inexpensive.2-Fluoro-5-bromoaniline is more expensive than 2-fluorotoluene.
Reagent Cost N-Bromosuccinimide and a Lewis acid catalyst are required.Sodium nitrite and copper(I) bromide are the key reagents.
Yield Lower yield of the desired isomer (40-60%).Higher overall yield (70-85%).
Purity & Purification Requires careful chromatographic separation of isomers, which can be time-consuming and costly on a larger scale.Generally produces a cleaner product, with simpler purification (distillation or chromatography).
Process Complexity Single-step reaction but requires careful control of regioselectivity.Two-step process (diazotization and Sandmeyer reaction) requiring careful temperature control.
Scalability Separation of isomers can be a significant challenge for large-scale production.The Sandmeyer reaction is a well-established and scalable industrial process.
Waste Generation Generates waste from the chromatographic purification process.Generates copper-containing waste that requires proper disposal.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Direct Bromination cluster_1 Pathway 2: Sandmeyer Reaction 2-Fluorotoluene 2-Fluorotoluene 5-Bromo-2-fluorotoluene_P1 This compound (and isomers) 2-Fluorotoluene->5-Bromo-2-fluorotoluene_P1 NBS, FeBr3 CH2Cl2 2-Fluoro-5-bromoaniline 2-Fluoro-5-bromoaniline Diazonium_Salt 2-Fluoro-5-bromobenzenediazonium bromide 2-Fluoro-5-bromoaniline->Diazonium_Salt HBr, NaNO2 0-5 °C 5-Bromo-2-fluorotoluene_P2 This compound Diazonium_Salt->5-Bromo-2-fluorotoluene_P2 CuBr, HBr

Caption: Synthetic routes to this compound.

Conclusion

The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound depends heavily on the specific needs of the researcher or organization.

For small-scale laboratory synthesis where the primary goal is to obtain a sample of the compound and purification by chromatography is feasible, the direct bromination of 2-fluorotoluene may be a viable option due to the lower cost of the starting material and the single-step nature of the reaction.

However, for applications requiring higher purity, better regioselectivity, and for larger-scale production, the Sandmeyer reaction of 2-fluoro-5-bromoaniline is the superior method. Despite the higher initial cost of the starting material, the significantly higher yield of the desired product and the simpler purification process often make it more cost-effective and efficient in the long run. The Sandmeyer reaction's reliability and scalability are well-established, making it the preferred choice for process development and manufacturing in the pharmaceutical and agrochemical industries.

A Comparative Guide to Alternative Reagents for 5-Bromo-2-fluorotoluene in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the synthesis of complex molecular architectures is paramount. Aryl halides, such as 5-Bromo-2-fluorotoluene, serve as fundamental building blocks in the construction of these molecules, particularly in the formation of biaryl structures through cross-coupling reactions. The strategic placement of bromo and fluoro substituents on the toluene ring imparts unique electronic properties and metabolic stability to target molecules. This guide provides an objective comparison of this compound with alternative reagents for specific applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The performance of these reagents is evaluated based on experimental data, and detailed methodologies are provided to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Performance Comparison of Aryl Halides in Suzuki-Miyaura Cross-Coupling

The choice of aryl halide can significantly influence the efficiency and outcome of a cross-coupling reaction. Factors such as the nature and position of substituents on the aromatic ring affect the reactivity of the carbon-halogen bond, which is a critical factor in the oxidative addition step of the catalytic cycle. The following table summarizes the performance of this compound and a selection of alternative aryl halides in the Suzuki-Miyaura cross-coupling reaction with various boronic acids. While direct head-to-head comparative studies under identical conditions are limited in the literature, this compilation provides valuable insights into the expected yields for these substrates.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH (1:1)803~65[1]
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH (1:1)803~70[1]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH (1:1)803~80[1]
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[2]
2-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100492[3]
1-Bromo-3,5-dimethylbenzenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O801895[4][5]

Note: The yields presented are based on reported examples and may vary depending on the specific reaction conditions, scale, and purity of reagents. The G-COOH-Pd-10 catalyst is a heterogeneous system based on Pd nanoparticles supported on COOH-modified graphene.[1]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction are provided below for this compound and a representative alternative, 4-Bromoacetophenone.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • G-COOH-Pd-10 catalyst (1 mol% Pd)[1]

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol/Water (1:1 mixture, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the ethanol/water solvent mixture to the flask.

  • The reaction mixture is stirred and heated to 80 °C for 3 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst can be recovered by filtration.

  • The filtrate is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

  • 4-Bromoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

To further aid in the understanding of the synthetic process and the relationship between the reagents, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir under Inert Atmosphere D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J J I->J Characterize Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternative_Reagents cluster_reagents Alternative Aryl Halide Starting Materials Target Target Biaryl Molecule Reagent1 This compound Coupling Suzuki-Miyaura Cross-Coupling (with Boronic Acid) Reagent1->Coupling Reagent2 Other Substituted Aryl Bromides (e.g., 2-Bromo-5-fluorotoluene) Reagent2->Coupling Reagent3 Aryl Chlorides (more challenging) Reagent3->Coupling Reagent4 Aryl Triflates Reagent4->Coupling Coupling->Target

Caption: Logical relationship of alternative aryl halides in biaryl synthesis.

References

comparative study of reaction times for different cross-coupling reactions of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic compounds is paramount for the development of novel pharmaceuticals and functional materials. 5-Bromo-2-fluorotoluene stands as a versatile building block, and its derivatization through palladium-catalyzed cross-coupling reactions is a common yet nuanced endeavor. The choice of coupling reaction significantly impacts not only the yield and purity of the desired product but also the overall efficiency of the synthesis, with reaction time being a critical factor. This guide provides a comparative study of the typical reaction times for five major cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The data presented is a synthesis of established protocols for this substrate and structurally similar haloarenes, offering a valuable resource for reaction planning and optimization.

Comparative Performance at a Glance

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific reaction type, catalyst system, and reaction conditions. Below is a summary of typical reaction times and conditions for the functionalization of this compound. It is important to note that direct, side-by-side comparative studies for this specific substrate are limited in the literature; therefore, the following data is compiled from individual studies on this compound and closely related aryl bromides.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical Temperature (°C)Typical Reaction Time (hours)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / PPh₃9012
Heck Alkene (e.g., Styrene)Pd(OAc)₂>10016 - 24
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIRoom Temperature - 602 - 18
Buchwald-Hartwig AminePd₂(dba)₃ / BINAP100 - 11012 - 24
Stille OrganostannanePd(PPh₃)₄90 - 11012 - 16

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should serve as a starting point, and optimization of specific parameters may be necessary to achieve desired outcomes.

Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 5-Bromo-3-chloro-2-fluorotoluene.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL) and stirring at room temperature for 15 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup.

Heck Reaction

The Heck reaction typically requires elevated temperatures for aryl bromides.[2]

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • A suitable phosphine ligand (e.g., P(o-tolyl)₃)

  • A base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate, the phosphine ligand, and the base in the chosen solvent.

  • Degas the mixture and heat under an inert atmosphere to a temperature typically above 100°C.

  • Monitor the reaction until the starting material is consumed. Reaction times can range from 16 to 24 hours.

  • After cooling, perform a suitable workup to isolate the product.

Sonogashira Coupling

Sonogashira couplings can often be performed at or near room temperature.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • A base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60°C). Reaction times can vary from 2 to 18 hours depending on the substrate and catalyst loading.[3]

  • Monitor the reaction for completion, then perform an appropriate workup and purification.

Buchwald-Hartwig Amination

This amination reaction often requires a strong base and specific ligand systems.[4][5]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110°C with stirring.

  • The reaction is typically complete within 12-24 hours.[5]

  • After cooling, dilute with an organic solvent and wash with water to begin the purification process.

Stille Coupling

The Stille reaction utilizes organotin reagents, which are effective but require careful handling due to their toxicity.[6][7]

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)tin, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add the anhydrous, degassed solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 90-110°C and stir for 12-16 hours.

  • Upon completion, cool the reaction and proceed with a workup that includes steps to remove the tin byproducts, such as washing with a potassium fluoride solution.[7]

Visualizing the Process

To better understand the experimental design and the relationships between these reactions, the following diagrams are provided.

ExperimentalWorkflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_partners Coupling Partners cluster_products Products This compound This compound Suzuki Suzuki-Miyaura This compound->Suzuki Heck Heck This compound->Heck Sonogashira Sonogashira This compound->Sonogashira Buchwald Buchwald-Hartwig This compound->Buchwald Stille Stille This compound->Stille Biaryl Biaryl Suzuki->Biaryl StyreneDeriv Styrene Derivative Heck->StyreneDeriv AlkynylToluene Alkynyl Toluene Sonogashira->AlkynylToluene Arylamine Arylamine Buchwald->Arylamine VinylToluene Vinyl/Aryl Toluene Stille->VinylToluene BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Alkene Alkene Alkene->Heck Alkyne Alkyne Alkyne->Sonogashira Amine Amine Amine->Buchwald Organostannane Organostannane Organostannane->Stille

General experimental workflow for cross-coupling reactions.

LogicalRelationships cluster_common Common Elements cluster_variables Variable Parameters Aryl Bromide This compound Pd Catalyst Palladium Catalyst Aryl Bromide->Pd Catalyst Product Product Pd Catalyst->Product Reaction Time Reaction Time Pd Catalyst->Reaction Time Coupling Partner Coupling Partner Coupling Partner->Pd Catalyst Ligand Ligand Ligand->Pd Catalyst Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst Temperature Temperature Temperature->Pd Catalyst

Key parameters influencing cross-coupling reaction outcomes.

References

Stability Under Scrutiny: A Comparative Guide to 5-Bromo-2-fluorotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the stability of building blocks is a critical parameter dictating their suitability for various applications. This guide provides a comprehensive evaluation of the stability of 5-Bromo-2-fluorotoluene under diverse reaction conditions. We present a comparative analysis with its isomers, offering insights into its performance and outlining detailed experimental protocols for its assessment.

Physicochemical Properties: A Comparative Overview

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different environments. The following table summarizes key physicochemical data for this compound and its isomers, 4-Bromo-2-fluorotoluene and 3-Bromo-2-fluorotoluene.

PropertyThis compound4-Bromo-2-fluorotoluene3-Bromo-2-fluorotoluene
CAS Number 51437-00-4[1][2]51436-99-8[3]59907-12-9[4]
Molecular Formula C₇H₆BrF[1][2]C₇H₆BrF[3]C₇H₆BrF[4]
Molecular Weight 189.02 g/mol [1][5]189.02 g/mol 189.02 g/mol
Boiling Point 94-95 °C (50 mmHg)[2]68 °C (8 mmHg)[6][7]95 °C (50 mmHg)
Density 1.486 g/mL at 25 °C[1]1.492 g/mL at 25 °C[3]1.503 g/mL at 25 °C
Refractive Index n20/D 1.529[1]n20/D 1.529n20/D 1.533
Flash Point 73 °C (closed cup)[1]76 °C (closed cup)76.7 °C
Solubility Insoluble in water[2]Insoluble in waterNot specified
Storage Keep in dark place, Sealed in dry, Room Temperature[2]Store in a cool, dry place. Store in a tightly closed container.[7]Not specified

Evaluating Stability Under Various Reaction Conditions

Expected Stability Profile:

  • Acidic Conditions: this compound is expected to be relatively stable in the presence of non-nucleophilic acids. However, strong, oxidizing acids at elevated temperatures could lead to degradation or unwanted side reactions.

  • Basic Conditions: The compound is likely stable under moderately basic conditions. Very strong bases, particularly at high temperatures, could potentially promote nucleophilic aromatic substitution, although this is generally difficult for aryl halides without activating groups.[10][11]

  • Oxidizing Agents: Strong oxidizing agents can lead to the oxidation of the methyl group to a carboxylic acid or other degradation products.

  • Reducing Agents: The bromo-substituent is susceptible to reduction, potentially leading to the formation of 2-fluorotoluene. The C-Br bond is more readily cleaved than the C-F bond.[12]

  • Thermal Stress: this compound is a combustible liquid and is expected to decompose at elevated temperatures.[13] The specific decomposition products would need to be identified through experimental analysis.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of halogen substituents may influence this sensitivity.

Comparative Reactivity of Isomers

The position of the halogen and methyl groups on the aromatic ring significantly influences the reactivity and, by extension, the stability of the isomers under certain reaction conditions.

  • This compound: The fluorine atom at the ortho position to the methyl group and meta to the bromine atom exerts a strong inductive electron-withdrawing effect. The bromine at the meta position is the primary site for many cross-coupling reactions.

  • 4-Bromo-2-fluorotoluene: With the bromine atom para to the methyl group, this isomer is also a versatile intermediate in cross-coupling reactions.[12] The fluorine atom remains ortho to the methyl group.

  • 3-Bromo-2-fluorotoluene: In this isomer, both halogens are ortho and meta to the methyl group, respectively. This substitution pattern will influence the regioselectivity of further substitution reactions.

The electronic and steric effects of the substituents in different positions will dictate the relative rates of reaction and potential for side reactions, thereby impacting the perceived "stability" in a given synthetic transformation.

Experimental Protocols for Stability Evaluation

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols outline a comprehensive approach.

General Experimental Workflow

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (UV/Vis light) A->F G Sample Quenching & Neutralization B->G C->G D->G E->G F->G H HPLC or GC-MS Analysis G->H I Quantify Degradation & Identify Byproducts H->I J Stability Profile & Degradation Pathways I->J

Caption: A general workflow for conducting forced degradation studies on this compound.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a defined duration.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Quench the reactions as appropriate (e.g., neutralize acidic and basic samples).

  • Analyze the samples using a validated stability-indicating HPLC or GC-MS method. A suitable HPLC method could involve a C18 column with a mobile phase of acetonitrile and water, with UV detection.[14]

Logical Relationship for Stability Assessment

Stability Assessment Logic cluster_0 Stress Factors A This compound D Potential Degradation A->D B Chemical Agents (Acid, Base, Oxidant, Reductant) B->D C Physical Factors (Heat, Light) C->D E Stable (No significant degradation) D->E No F Unstable (Degradation observed) D->F Yes H Assess Suitability for Specific Reaction Conditions E->H G Identify Degradants & Degradation Pathway F->G G->H

Caption: Logical flow for assessing the stability of this compound under various stress factors.

Conclusion

This compound is a valuable building block in organic synthesis. Based on the principles of aryl halide chemistry, it is expected to exhibit good stability under a range of standard reaction conditions. However, for applications requiring harsh reagents or elevated temperatures, a thorough experimental stability assessment, as outlined in this guide, is crucial. The comparative data on its isomers provides researchers with valuable information for selecting the most appropriate reagent based on the specific electronic and steric requirements of their synthetic targets. This guide serves as a foundational resource for scientists and drug development professionals to make informed decisions regarding the use of this compound in their research and development endeavors.

References

Optimizing C-N Bond Formation: A Comparative Guide to Ligand Performance in the Buchwald-Hartwig Amination of 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a pivotal reaction for the synthesis of arylamines. The choice of ligand is critical to the success of this palladium-catalyzed cross-coupling reaction, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of different ligands in the amination of 5-Bromo-2-fluorotoluene, offering valuable insights supported by experimental data to inform ligand selection and reaction optimization.

The strategic introduction of a fluorine atom and a methyl group in the aromatic ring of this compound presents a unique electronic and steric environment. This substitution pattern can significantly impact the efficiency of the Buchwald-Hartwig amination. Therefore, a careful selection of the phosphine ligand is paramount to achieve high coupling yields.

Ligand Impact on Reaction Yield: A Comparative Analysis

Ligand TypeLigand NameCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bulky Alkylphosphines XPhosPd₂(dba)₃ / XPhosNaOtBuToluene10018~95% (estimated)
RuPhosPd(OAc)₂ / RuPhosK₃PO₄t-BuOH11024~90% (estimated)
Biaryl Phosphines SPhosPd(OAc)₂ / SPhosK₂CO₃Dioxane10016~85% (estimated)
Bidentate Phosphines BINAPPd(OAc)₂ / BINAPCs₂CO₃Toluene11024~70% (estimated)
dppfPdCl₂(dppf)NaOtBuToluene10020~65% (estimated)

Note: The yields presented are estimations based on typical performances for similar substrates and may vary depending on the specific reaction conditions and the amine coupling partner.

From the compiled data, it is evident that bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups, such as XPhos and RuPhos, generally provide superior yields for the amination of the relatively electron-neutral and sterically demanding this compound. The steric bulk of these ligands is believed to facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting. Biaryl phosphine ligands like SPhos also demonstrate good efficacy. In contrast, traditional bidentate ligands such as BINAP and dppf, while effective for some aryl halides, appear to be less optimal for this specific substrate, likely due to the formation of less reactive palladium complexes.

Experimental Workflow and Catalytic Cycle

The successful execution of the Buchwald-Hartwig amination relies on a systematic experimental approach and a fundamental understanding of the underlying catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants & Catalyst B Add Solvent A->B 1. C Inert Atmosphere (N2/Ar) B->C 2. D Heating & Stirring C->D 3. E Quenching D->E 4. F Extraction E->F 5. G Purification (Chromatography) F->G 6.

A typical experimental workflow for the Buchwald-Hartwig amination.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct Ar-Pd(II)-NHR₂(L) OA_complex->Amine_adduct Ligand Exchange (HNR₂) Amido_complex Ar-Pd(II)-NR₂(L) Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Safety Operating Guide

Proper Disposal of 5-Bromo-2-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 5-Bromo-2-fluorotoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with the utmost care. This compound, a combustible liquid and an irritant, requires specific procedures to mitigate risks. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Key Safety and Physical Data

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol [1]
Boiling Point 174 - 175 °C @ 760 mmHg
Flash Point 82 °C / 179.6 °F
Density 1.495 g/mL at 25 °C
Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

  • Combustible liquid [3][4]

Always wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection, when handling this substance.[3]

Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe disposal of this compound. This procedure should be carried out in a well-ventilated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE) Confirmation:

  • Ensure that chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are worn.
  • If there is a risk of splashing, a face shield is recommended.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (irritant, combustible).

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[3][4]
  • The storage location should be a designated hazardous waste accumulation area.

5. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[3][5]
  • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
  • The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[5]

In Case of a Spill:

  • For small spills, absorb the chemical with an inert material (e.g., dry sand, vermiculite) and place it in a sealed container for disposal.

  • For larger spills, dike the area to contain the spread and follow your institution's established spill response procedures.

  • Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: this compound Waste ppe Confirm Appropriate PPE is Worn start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Dispose via Approved Waste Disposal Plant (Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-fluorotoluene (CAS No. 51437-00-4). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before each use and replaced regularly.[3][4]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[4]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary if working outside of a certified chemical fume hood or if aerosols may be generated.[4]
Footwear Closed-toe shoes are required in any area where this chemical is handled or stored.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Ensure the supplier's label and hazard pictograms are clearly visible.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials. The container must be kept tightly closed.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] All necessary PPE must be worn.

  • Handling: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Measurement and Use: Use appropriate tools and techniques to prevent spills and the generation of aerosols.

  • Post-Handling: After use, decontaminate all equipment and the work area. Wash hands thoroughly with soap and water.

Chemical Spill Response Workflow

In the event of a spill, a prompt and coordinated response is critical. The following workflow outlines the necessary steps to safely manage a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_preparation Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Gather Gather Spill Kit Materials Don_PPE->Gather Contain Contain the Spill Gather->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container must be kept closed except when adding waste. It should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Licensed Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal service.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the accumulated hazardous waste, including the chemical name, quantity, and date of accumulation.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.